Cyproconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOUKDBUJZYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032601 | |
| Record name | Cyproconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
>250 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.25 g/cu cm | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.59X10-7 mm Hg at 25 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals from hexane/CH2Cl2, Colorless solid | |
CAS No. |
94361-06-5 | |
| Record name | Cyproconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyproconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyproconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYPROCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622B9C3E6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106.2-106.9 °C | |
| Record name | CYPROCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Studies of Fungicidal Action
Ergosterol (B1671047) Biosynthesis Inhibition
Cyproconazole (B39007) is classified as an ergosterol-biosynthesis inhibitor herts.ac.ukthegoodscentscompany.com. Ergosterol is a tetracyclic triterpenoid (B12794562) and is the compound from which all fungal steroids are derived wikipedia.org. By inhibiting the synthesis of ergosterol, this compound disrupts a vital pathway necessary for fungal survival and growth herts.ac.ukthegoodscentscompany.com.
Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51/ERG11)
A key step in the ergosterol biosynthesis pathway is the 14-demethylation of lanosterol wikipedia.org. This reaction is catalyzed by the enzyme lanosterol 14α-demethylase, also known as CYP51 or ERG11. This compound inhibits this specific demethylation step in fungal sterol synthesis thegoodscentscompany.comwikipedia.org. Lanosterol is the natural substrate for CYP51A1 mdpi.com. Inhibition of this enzyme by this compound prevents the conversion of lanosterol into downstream intermediates required for ergosterol formation thegoodscentscompany.comwikipedia.orgwikipedia.org.
Impact on Fungal Cell Membrane Integrity
The inhibition of ergosterol biosynthesis by this compound leads to a deficiency of ergosterol in the fungal cell membrane. This depletion, coupled with the accumulation of methylated sterol precursors, alters the structural and functional integrity of the fungal cell membrane herts.ac.uk. The disruption of membrane function is a direct consequence of the impaired sterol composition caused by this compound herts.ac.uk.
Effect on Fungal Growth vs. Sporulation
Studies indicate that this compound affects fungal growth but does not impact fungal sporulation herts.ac.uk. This suggests that the compound's efficacy is linked to the active growth phase of the fungus, where ergosterol synthesis is crucial for membrane expansion and cellular proliferation herts.ac.uk.
Broader Biochemical Pathway Perturbations in Fungi
In addition to its primary effect on ergosterol biosynthesis, this compound can also influence other aspects of fungal development and metabolism.
Effects on Mycelial Growth Rate
This compound has been shown to affect fungal growth herts.ac.ukwikipedia.org. The inhibition of ergosterol synthesis, essential for cell membrane formation during growth, contributes to this effect herts.ac.ukwikipedia.org.
Fungicide Resistance: Mechanisms and Evolution
Molecular Mechanisms of Azole Resistance
Resistance to azole fungicides primarily involves alterations that reduce the effective concentration of the drug at its target site, the CYP51 enzyme. Multiple molecular mechanisms contribute to this phenomenon. researchgate.netasm.org
Point mutations within the CYP51 gene are a prevalent mechanism of azole resistance. These mutations lead to amino acid substitutions in the CYP51 protein, altering the fungicide binding site and reducing the affinity of the enzyme for the azole molecule. researchgate.netasm.orgsci-hub.se Specific amino acid substitutions have been associated with varying degrees and profiles of azole resistance in different fungal species. For instance, in Aspergillus fumigatus, mutations at positions G54, G138, M220, and G448 of Cyp51A are frequently linked to azole resistance. asm.orgsci-hub.semdpi.com In plant pathogens like Erysiphe necator, the Y136F substitution in CYP51 is well-known for conferring azole resistance. apsnet.org The accumulation of multiple point mutations in the CYP51 gene can lead to increased resistance levels and broader cross-resistance to different azoles. oup.comapsnet.org
Increased expression of the CYP51 gene is another significant mechanism of azole resistance. researchgate.netasm.org This overexpression results in a higher production of the target enzyme, which can titrate the available fungicide, effectively reducing its inhibitory impact. frontiersin.org Mechanisms leading to CYP51 overexpression include alterations in the gene's promoter region and an increase in the copy number of the CYP51 gene. asm.orgnih.gov
Changes in the promoter region, such as the insertion of tandem repeats, have been observed to drive increased CYP51 expression and contribute to high levels of azole resistance in various fungi, including Aspergillus fumigatus and plant pathogens like Venturia inaequalis and Penicillium digitatum. asm.orgmdpi.combiorxiv.org Increased CYP51 gene copy number has also been documented as a mechanism for enhanced fungicide resistance in several plant pathogenic fungi, including Erysiphe necator. nih.govmdpi.com
Efflux pumps are membrane transport proteins that actively extrude foreign molecules, including fungicides, from the fungal cell. nih.govnih.gov Overexpression or increased activity of these pumps can reduce the intracellular concentration of azoles below inhibitory levels, leading to resistance. researchgate.netasm.orgsci-hub.se Two major superfamilies of efflux pumps are involved in fungicide resistance: ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters. nih.govasm.orgmdpi.com
ABC transporters utilize ATP hydrolysis to power the efflux of substrates, while MFS transporters rely on the electrochemical gradient across the cell membrane. nih.govasm.org Both types of transporters have been implicated in azole resistance in various fungal species, including human and plant pathogens. asm.orgmdpi.comoup.com For example, overexpression of ABC transporters like Cdr1p and Cdr2p, and MFS transporters like CaMdr1p, are known to contribute to azole resistance in Candida albicans. nih.govasm.orgoup.com Studies in plant pathogens such as Parastagonospora nodorum have also identified associations between MFS transporters and azole resistance. biorxiv.orgoup.com
While alterations in CYP51 are the most common cause of azole resistance, some fungi develop resistance through mechanisms independent of the target gene. nih.govsci-hub.se These CYP51-independent mechanisms are less well-understood but can involve other genes and pathways. nih.gov Research has identified mutations in genes other than CYP51 that contribute to azole resistance, such as those involved in stress response pathways or other parts of the ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com For instance, mutations in hmg1 and erg6 have been reported as CYP51-independent resistance mechanisms in Aspergillus fumigatus. mdpi.com Genome-wide association studies have revealed that resistance can be a complex trait influenced by multiple loci beyond the primary target gene. nih.govoup.comnih.gov
Genetic Architecture of Resistance
The genetic basis of fungicide resistance can be complex, involving single genes or multiple interacting loci. biorxiv.orgoup.com Understanding the genetic architecture is crucial for predicting the evolution and spread of resistance.
Fungicide resistance often evolves through the accumulation of mutations in multiple genes, a phenomenon known as multilocus resistance evolution. nih.govresearchgate.net This involves changes not only in the target gene (CYP51) but also in genes affecting other mechanisms like efflux pumps or regulatory pathways. nih.govoup.comnih.gov Studies using whole-genome sequencing and association mapping have revealed that resistant fungal populations can harbor distinctive combinations of resistance alleles at multiple loci. biorxiv.orgoup.comnih.gov These alleles can interact, sometimes synergistically, to confer high levels of resistance. biorxiv.orgoup.com The evolution of multilocus resistance highlights the complex genetic pathways through which fungi adapt to fungicide pressure. nih.govresearchgate.net
Table: Molecular Mechanisms of Azole Resistance
| Mechanism | Description | Examples in Fungi (associated with Azole Resistance) |
| Mutations in CYP51 Gene | Amino acid substitutions in the CYP51 protein reducing azole binding affinity. | G54, G138, M220, G448 mutations in A. fumigatus Cyp51A; Y136F mutation in E. necator CYP51. asm.orgsci-hub.semdpi.comapsnet.org |
| Overexpression of CYP51 | Increased production of the CYP51 enzyme. | Tandem repeats in promoter regions (A. fumigatus, V. inaequalis, P. digitatum); Increased gene copy number (E. necator). asm.orgmdpi.comnih.govbiorxiv.orgmdpi.com |
| Role of Efflux Pumps | Active extrusion of azole molecules from the cell. | ABC transporters (Cdr1p, Cdr2p); MFS transporters (CaMdr1p). nih.govasm.orgmdpi.comoup.com |
| CYP51-independent Mechanisms | Resistance mediated by genes/pathways other than CYP51. | Mutations in hmg1, erg6; involvement of stress response pathways. nih.govmdpi.com |
Mutations in Genes Encoding Vacuolar Cation Channel YVC1, Transcription Activators, and Saccharopine Dehydrogenase
While the primary target of cyproconazole (B39007) is the CYP51 enzyme, resistance can also be influenced by mutations in genes encoding other proteins. Studies on Rhynchosporium commune, the causal agent of barley scald, have identified that mutations in highly conserved genes encoding the vacuolar cation channel YVC1, a transcription activator, and a saccharopine dehydrogenase made significant contributions to this compound resistance. nih.govresearchgate.net These genes were not previously known to confer resistance in plant pathogens. nih.govresearchgate.net YVC1, however, is known to be involved in a conserved stress response pathway that responds to azoles in human pathogenic fungi. nih.govresearchgate.net Transcription factors, such as AtrR and SrbA, have been implicated in regulating genes related to azole resistance, including CYP51 and efflux pumps, in other fungi like Aspergillus fumigatus and Fusarium graminearum. mdpi.complos.org Saccharopine dehydrogenase is an enzyme involved in lysine (B10760008) degradation. frontiersin.org
Fitness Costs Associated with Resistance
The evolution of fungicide resistance can sometimes incur a fitness cost on the resistant pathogen isolates in the absence of the fungicide. This cost can manifest in various ways, impacting the pathogen's growth, sporulation, and virulence. apsnet.orgresearchgate.netannualreviews.org
Impact on Fungal Growth Rates and Sporulation
Research indicates that loci conferring increased fungicide resistance can negatively impact the growth rates of fungal pathogens. nih.govresearchgate.net For instance, studies on Rhynchosporium commune showed that increased resistance to this compound was associated with reduced growth rates. nih.govresearchgate.net In Cercospora beticola, isolates resistant to DMIs (including this compound) showed significantly less mycelial growth and spore production compared to sensitive isolates, although spore germination was not significantly different. apsnet.org However, the impact on growth and sporulation can vary depending on the fungal species and the specific resistance mechanism. In Monilinia fructicola, while some studies indicated reduced vegetative and reproductive capacity in DMI-resistant isolates, others found no significant differences in growth rate or sporulation between resistant and sensitive isolates at the time of collection. apsnet.orgresearchgate.net
Relationship between Resistance and Virulence
The relationship between fungicide resistance and fungal virulence is complex and can vary. While some studies suggest a fitness cost associated with resistance, leading to reduced virulence, others have observed no such reduction or even an increase in virulence in resistant isolates. annualreviews.orgeuropa.eu Interestingly, isolates of Zymoseptoria tritici (formerly Mycosphaerella graminicola) with this compound resistance, even without CYP51 mutations, have been reported to show higher virulence than wild-type isolates, potentially due to other resistance mechanisms like efflux transporters. researchgate.net A positive correlation between virulence and tolerance to triazole fungicides, including this compound, has been observed in Mycosphaerella graminicola. nih.govnih.gov In Cercospora beticola, despite reduced mycelial growth and spore production, DMI-resistant isolates did not show reduced virulence compared to sensitive isolates in greenhouse studies. apsnet.org The influence of fungicide exposure on the morphophysiology and virulence of fungi like Candida spp. has also been noted, suggesting effects beyond just cross-resistance. plos.org
Cross-Resistance Patterns
Cross-resistance, where resistance to one fungicide confers resistance to another, is a significant consideration in fungicide management. For DMI fungicides like this compound, cross-resistance patterns can exist with other fungicides, particularly within the same chemical class. frac.infoapsnet.org
Incomplete Cross-Resistance with Other DMIs
Generally, cross-resistance is expected among DMI fungicides because they share the same mode of action, targeting CYP51. frac.infoufl.edu However, this cross-resistance is often incomplete and can vary depending on the specific fungicides and fungal species involved. frac.infoapsnet.orgresearchgate.net In Mycosphaerella graminicola, sensitivities to this compound and epoxiconazole (B1671545) show a good correlation, while the correlation between this compound and prothioconazole (B1679736) sensitivities is weaker. frac.info Studies on Zymoseptoria tritici have found strong cross-resistance between this compound and propiconazole (B1679638), but only weak cross-resistance between this compound and tebuconazole (B1682727). oregonstate.edu Incomplete cross-resistance to this compound has also been observed in Penicillium digitatum and Geotrichum candidum isolates resistant to propiconazole. researchgate.net In Fusarium graminearum, a significant correlation was found between the sensitivities to propiconazole and tebuconazole, but not between these and this compound or tioconazole. nih.gov Similarly, in Monilinia fructicola, incomplete cross-resistance was detected between propiconazole and tebuconazole, and no cross-sensitivity was observed between prothioconazole and other tested DMIs (tebuconazole, propiconazole, and myclobutanil) in wild-type isolates. apsnet.org
Induction of Resistance in Non-Target Fungi
The widespread use of agricultural fungicides, including azoles like this compound, can contribute to the development of antifungal resistance in non-target fungal groups. mdpi.comnih.gov Exposure of non-target fungi in the environment to these fungicides is considered inevitable. nih.gov This exposure can lead to the selection of resistant strains, and similarities in the molecular structure and mode of action between agricultural azoles and medical triazoles can result in cross-resistance. nih.govelsevier.es Monitoring resistance development in non-pathogenic and facultative pathogenic fungal populations is therefore crucial. mdpi.com
Mechanisms of resistance in fungi are diverse and can include alterations at the fungicide's target site, overexpression of efflux pumps that expel the drug from the cell, and genetic modifications. mdpi.comscielo.br While target-site alterations, such as mutations in the cyp51A gene, are common mechanisms of azole resistance, non-target site mechanisms, though less studied, can also contribute. mdpi.comnih.govresearchgate.net These can involve increased activity of efflux pumps, metabolic circumvention, detoxification, and standing genetic variations. nih.govresearchgate.net
Evaluation of Voriconazole (B182144) Resistance Induction in Aspergillus fumigatus
Studies have specifically investigated the potential of agricultural triazoles, including this compound, to induce resistance to medical triazoles like voriconazole in Aspergillus fumigatus. One study aimed to evaluate the effect of this compound, commonly used in Iranian wheat farms, on the induction of voriconazole resistance in A. fumigatus isolates. nih.govmazums.ac.irresearchgate.net The study involved testing the in vitro activity of this compound against clinical and environmental isolates of A. fumigatus. nih.govmazums.ac.ir
In induction experiments, susceptible isolates were exposed to this compound. nih.govmazums.ac.ir Among ten susceptible isolates, only one strain showed a notable increase in the minimum inhibitory concentration (MIC) value for voriconazole (MIC=4 µg/ml) after 25 passages. nih.govmazums.ac.irresearchgate.net However, sequencing of the CYP51A promoter and the full coding gene in this isolate did not reveal any known resistance-related mutations. nih.govmazums.ac.irresearchgate.net
The MIC range for this compound against the tested A. fumigatus isolates (both wild type and TR34/L98H) was found to be 0.064-0.128 µg/ml. nih.gov Based on the MIC90, an approximate concentration range of 5-50 µg/ml of this compound was evaluated for resistance-induction experiments. nih.gov
Despite the observed increase in voriconazole MIC in one isolate after prolonged exposure, the study concluded that this compound may not play a primary role in inducing azole resistance in A. fumigatus isolates through the environmental route, at least concerning the development of CYP51A mutations. nih.govmazums.ac.irresearchgate.net Nevertheless, the potential for this compound to induce medically triazole-resistant strains over a long period of application should not be disregarded. nih.govmazums.ac.irresearchgate.net
Table 1: Summary of Voriconazole MIC Induction in A. fumigatus by this compound
| Isolate Type | Initial Voriconazole MIC Range (µg/ml) | This compound Exposure | Isolates Showing Increased Voriconazole MIC | Highest Induced Voriconazole MIC (µg/ml) | CYP51A Mutation Detected |
| Susceptible | Not specified (baseline) | 25 passages at 10 µg/ml | 1 out of 10 | 4 | No |
Note: Data compiled from search result nih.govmazums.ac.irresearchgate.net. Initial MIC range for susceptible isolates prior to induction was not explicitly stated as a range in the source, but the induction experiment started with susceptible isolates.
Population Dynamics and Gene Flow in Resistance Development
Genetic changes within fungal populations over time, including the development and spread of fungicide resistance, are influenced by factors such as mutation, natural selection, genetic drift, and gene flow. monash.edu Gene flow, defined as the movement of genetic variation from one population to another, plays a crucial role in shaping the genetic makeup of populations. numberanalytics.com
In the context of fungicide resistance, gene flow can impact the rate and spread of resistant alleles within and between fungal populations. It can introduce resistance alleles into previously susceptible populations or increase the frequency of existing resistance alleles. numberanalytics.com Conversely, gene flow from susceptible populations into resistant ones can potentially dilute the frequency of resistance alleles, although selection pressure from fungicide application will counteract this. ucl.ac.uk
Studies on other fungal pathogens, such as Zymoseptoria tritici, highlight the importance of monitoring fungicide resistance mutations and genetic diversity, as gene flow among populations can lead to weak differentiation at larger scales and high local diversity. plos.org This suggests that resistant strains can spread geographically. oup.comasm.orgnih.gov The emergence of specific resistance mechanisms, like the TR34/L98H and TR46/Y121F/T289A mutations in A. fumigatus, in environmental isolates and their subsequent appearance in clinical settings, supports the idea of environmental selection and potential gene flow contributing to the clinical resistance problem. nih.govoup.comasm.orgmst.dk
While the direct impact of this compound specifically on the population dynamics and gene flow of resistance in various fungi requires further dedicated study, the general principles of population genetics apply. The frequency of resistant mutants in a population can be revealed through laboratory experiments involving selection pressure from fungicides. frac.info Inheritable mutation-based resistance can persist in populations, often without significant loss of fitness or virulence in resistant strains. scielo.br The sexual process, where it occurs in fungal life cycles, can also play a role in generating new recombinant genotypes and influencing the spread of resistance within populations. researchgate.net
Understanding the interplay between fungicide use, the selection of resistant individuals, and the subsequent spread of resistance alleles through population dynamics and gene flow is critical for developing effective resistance management strategies for both agricultural and medical contexts.
Metabolism and Biotransformation
Mammalian Metabolism
The metabolism of cyproconazole (B39007) has been investigated in mammals, primarily in rats, ruminants, and poultry fao.orgwho.intechemi.com. It is rapidly and extensively absorbed, with the majority excreted within 168 hours who.int. This compound undergoes extensive metabolism, with numerous metabolites identified who.int.
Major Routes: Hydroxylation and Cyclopropyl (B3062369) Ring Modification
Major metabolic routes in mammals involve hydroxylation and modifications to the cyclopropyl ring fao.orgechemi.comnih.gov. Hydroxylation commonly occurs at the carbon bearing the cyclopropyl group, forming metabolites such as M9 and M14 fao.orgfao.orgechemi.comnih.gov. Hydroxylation of the methyl group also represents a significant metabolic pathway, leading to the formation of metabolites like M11 and M18 fao.orgfao.orgechemi.comnih.gov. Additionally, opening and modification of the cyclopropyl ring are major metabolic transformations, resulting in metabolites such as M21, M36, M56, M57, and M59 fao.orgfao.orgnih.govregulations.gov. Elimination of the methyl-cyclopropyl side chain (M16) followed by reduction (M15) is another important route fao.orgfao.orgechemi.comregulations.gov.
Stereoselective Metabolism in Rat Liver Microsomes
Studies using rat liver microsomes have demonstrated that the metabolism of this compound is stereoselective nih.govnih.govresearchgate.netresearchgate.net. This compound exists as four stereoisomeric forms wikipedia.orgwho.intfao.org. The depletion rates of these stereoisomers in in vitro incubation systems with rat liver microsomes followed the order RR- > SS- > SR- > RS-cyproconazole nih.govnih.govresearchgate.netresearchgate.net. Kinetic studies further support that rat liver microsomes exhibit a stronger capacity to deplete (2S, 3R)-cyproconazole compared to other stereoisomers nih.govresearchgate.net.
Role of Cytochrome P450 Enzymes (e.g., CYP3A1)
Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of this compound in mammals nih.govresearchgate.netresearchgate.net. Research indicates that different CYP isoforms are involved in the stereoselective metabolism of this compound stereoisomers nih.govnih.govresearchgate.netresearchgate.net. Molecular docking studies have shown that the docking energy between (2S, 3R)-cyproconazole and cytochrome P450 CYP3A1 is higher than with other stereoisomers, suggesting a stronger binding affinity to this enzyme nih.govresearchgate.net. CYP3A1 is considered a rat ortholog of human CYP3A4, a major drug-metabolizing enzyme researchgate.net.
Limited Cleavage of Triazole Ring
Evidence from mammalian metabolism studies, including those in ruminants and poultry, indicates that there is only limited cleavage of the triazole ring of this compound fao.orgechemi.comnih.gov.
Retention of Intact Phenyl and Triazole Rings
Consistent with the limited cleavage of the triazole ring, the majority of residues in mammalian metabolism studies retain the intact phenyl and triazole rings fao.orgechemi.comnih.gov. Metabolites found in ruminant and poultry studies were also observed in rat metabolism studies fao.orgnih.gov.
Plant Metabolism
The metabolism of this compound in various plants studied is qualitatively similar, with this compound generally remaining the major portion of the residue fao.orgfao.orgregulations.gov. The metabolic pathways in plants involve several transformations fao.orgfao.orgregulations.gov. These include hydroxylation of the methyl- and cyclopropyl-substituted carbon to form Metabolites M9/M14 and oxidation of the methyl group to form Metabolites M11/M18 fao.orgfao.orgregulations.gov. Elimination of the cyclopropyl-substituted carbon leads to the formation of the benzylic alcohol (M15), which can be further oxidized to the ketone (M16) fao.orgfao.orgregulations.gov. Hydroxylation of the cyclopropyl ring and the phenyl ring also occurs fao.orgfao.orgregulations.gov. Additionally, conjugation of the parent compound and its hydroxylated metabolites forms various glycosides fao.orgfao.orgregulations.gov. Oxidative elimination of the triazole ring and its subsequent conversion to triazole alanine (B10760859) (M39/CGA 131013) is another metabolic route in plants; triazolyl-alanine was noted as a significant metabolite in wheat grain fao.orgfao.org. Plant metabolites, with the exception of triazolyl-alanine, were also observed as metabolites in rat metabolism studies fao.orgfao.org.
| Metabolic Pathway in Plants | Metabolites Formed |
| Hydroxylation of methyl- and cyclopropyl-substituted carbon | M9/M14 |
| Oxidation of the methyl group | M11/M18 |
| Elimination of cyclopropyl-substituted carbon | M15, M16 |
| Hydroxylation of cyclopropyl ring and phenyl ring | - |
| Conjugation of parent and hydroxylated metabolites | Glycosides |
| Oxidative elimination of triazole ring and conversion to alanine | M39/CGA 131013 |
Rapid Degradation and Multiple Metabolites
Plants absorb this compound and rapidly degrade it into multiple metabolites researchgate.net. Studies indicate that while this compound itself is often the major component of the residue in plant metabolism studies, a variety of metabolites are also formed fao.orgfao.org.
Major Plant Residues
In plant metabolism studies conducted on crops such as grape, apples, sugar beet, and wheat, this compound was identified as the major component of the total radioactive residue (TRR), except in wheat grain where it constituted 15% TRR fao.orgfao.org. This compound conjugates generally accounted for less than 5% TRR fao.orgfao.org. While no single metabolite typically exceeded 10% TRR, exceptions were noted, such as M39 (triazole alanine) reaching 63% TRR in wheat grain and M9/M14 reaching 14% TRR in wheat grain fao.orgfao.org. The metabolism of this compound in different plants studied appears qualitatively similar, with the parent compound generally being the major portion of the residue fao.org. This compound (free and conjugated) was the only significant (>10%) residue identified in plant metabolism studies, aside from triazole-related metabolites nih.gov.
Proposed Metabolic Pathways in Specific Crops (e.g., peanut)
While a comprehensive peanut metabolism study meeting certain regulatory needs was noted as not available in one review, limited results from a peanut study provided insights into potential metabolic pathways fao.orgfao.org. In peanut vines, this compound constituted 30–40% of the applied radioactivity, with very small amounts (1–2%) of metabolites M9/M14 and M18 observed in the foliage fao.org.
Major routes of metabolism in plants generally involve hydroxylation of the carbon bearing the cyclopropyl group, leading to the formation of M9/M14, or the elimination of the methyl-cyclopropyl side chain (M16) followed by reduction (M15) fao.org. Hydroxylation of the methyl group (M11 and M18) was also identified as a significant metabolic route, as was the opening and modification of the cyclopropyl ring (M21, M36, M56, M57, and M59) fao.org.
Aquatic Organism Metabolism
This compound is moderately to slightly toxic to most aquatic organisms rayfull.comherts.ac.ukresearchgate.net. Its persistence in water systems raises concerns about potential adverse effects on aquatic life wikipedia.org.
Half-life in Fish
The half-life of this compound in trout has been reported to be approximately one day wikipedia.org.
Stereoselective Biotransformation in Zebrafish
This compound is a chiral molecule existing as an approximately equal mixture of two diastereomers, each being a 1:1 mixture of enantiomers herts.ac.uk. Studies in zebrafish (Danio rerio) have investigated the stereoselective biotransformation of this compound stereoisomers nih.govacs.org. Stereoselective degradation of the four this compound stereoisomers has been observed acs.org. Research indicates that this compound isomers are rapidly eliminated by zebrafish, with approximately 99% eliminated within 24 hours during the depuration stage nih.gov. The bioconcentration factor in zebrafish exposed to this compound isomers showed an order of SR- > RR- > SS- > RS-CPZ nih.gov.
Phase I and Phase II Metabolites in Zebrafish
Multiple metabolic pathways for this compound in zebrafish have been proposed nih.gov. In zebrafish, 7 phase I metabolites and 25 phase II conjugates were identified nih.gov. This indicates that zebrafish extensively metabolize this compound through both phase I (e.g., oxidation) and phase II (conjugation) metabolic processes.
Table 1: Major Plant Residues of this compound
| Crop | Major Residue Component | % TRR (this compound) | Major Metabolites (% TRR) |
| Grape | This compound | 63% | M9/M14 (<2%), M13 (<2%) fao.org |
| Apples | This compound | ~60% (washed fruit) | Identified metabolites <2% TRR fao.org |
| Sugar Beet | This compound | 80% (roots), 76% (leaves) | M9/M14 (2.5% leaves, 4% roots) fao.org |
| Wheat Grain | M39 (triazole alanine) | 15% | M39 (63%), M9/M14 (14%) fao.orgfao.org |
| Wheat (except grain) | This compound | - | - fao.org |
| Peanut Vines (limited study) | This compound | 30-40% (applied radioactivity) | M9/M14 (1-2%), M18 (1-2%) fao.org |
Table 2: this compound Metabolism in Zebrafish
| Metabolic Phase | Number of Metabolites Identified | Notes |
| Phase I | 7 | nih.gov |
| Phase II | 25 | nih.gov |
| Total | 32 | nih.gov |
Microbial Degradation in Soil
The degradation of this compound in soil is significantly influenced by microbial activity. While this compound can be moderately stable in soil, microbial degradation is one of the primary dissipation routes in surface soil. researchgate.net Factors such as soil pH, organic carbon content, and the diversity and distribution of microorganisms can affect the degradation rate. mdpi.com Studies have shown that this compound degrades slowly under aerobic conditions in soil, with reported half-lives varying depending on soil type and conditions. epa.govresearchgate.net For instance, a study in loamy sand soil under aerobic conditions calculated a half-life of >693 days. epa.gov Another study indicated a half-life of about 150 days with [U-triazole14C]-cyproconazole and about 100 days with [Phenyl(U)-14C]-cyproconazole. fao.org Mineralization to carbon dioxide has been observed, ranging from 2% to 33% over 112 days. fao.org
The stereochemistry of this compound, which exists as four stereoisomers (two diastereoisomeric pairs of enantiomers), can also influence its degradation in soil. researchgate.netfao.orgfao.org These stereoisomers can be degraded at different rates in various soils, and while stereoselectivities between epimers may show some correlation with pH, enantioselectivities have not consistently shown such correlations. researchgate.netacs.org
Bacterial Degradation
Bacterial degradation plays a role in the biotransformation of triazole fungicides, including this compound, in soil. While specific bacterial strains solely responsible for this compound degradation are not extensively detailed in the provided results, research on other triazole fungicides offers insights into potential bacterial involvement. For example, studies on the degradation of other triazole fungicides like hexaconazole, difenoconazole, and propiconazole (B1679638) have identified bacterial strains such as Klebsiella sp., Pseudomonas sp., and Citrobacter sp. as having the ability to degrade these compounds. jmb.or.krnih.gov These bacteria were isolated from contaminated agricultural soils and could use the fungicides as their sole sources of carbon and energy. jmb.or.krnih.gov
The presence and activity of bacterial communities in soil are crucial for the biodegradation of pesticides. nih.govrsc.org High concentrations of some triazole fungicides have been shown to affect the diversity and structure of soil bacterial communities. nih.govmdpi.com However, some studies suggest that certain bacterial groups, like Proteobacteria and Actinobacteria, may increase in abundance in the presence of some triazole fungicides, indicating their potential role in adaptation or degradation processes. mdpi.com
Identification of Degradation Products
The primary identified metabolite of this compound in aerobic soil metabolism studies is triazolyl alanine (2-amino-3-(1-H1, 1, 2, 4-triazol-1-yl) propanoic acid). epa.gov In one study, triazolyl alanine accounted for a small percentage (0.6%) of the applied radioactivity after 365 days of incubation. epa.gov
Other potential degradation products mentioned in the context of triazole fungicide metabolism include 1,2,4-triazole (B32235) and 1,2,4-triazol-1-yl acetic acid, which were observed at about 25% of the applied radioactivity at 140 days in a study using [U-triazole14C]-cyproconazole. fao.org The major breakdown product of this compound is further broken down into intermediate metabolites, carbon dioxide, and bound material. researchgate.net While specific degradation pathways for this compound in soil microorganisms are not fully elucidated in the provided information, studies on other azole fungicides suggest that biotransformation can involve oxidation and conjugation reactions. acs.org
Data Table: Aerobic Soil Metabolism of this compound
| Soil Type | Conditions | Incubation Time (days) | Parent Compound (% of applied radioactivity) | Identified Metabolite (% of applied radioactivity) | Metabolite Name | Half-life (days) | Citation |
| Loamy sand | Aerobic | 365 | 90% (diastereomers) | 0.6% | Triazolyl alanine | >693 | epa.gov |
| Not specified | Aerobic | 140 | Not specified | ~25% | 1,2,4-triazole | ~150 | fao.org |
| Not specified | Aerobic | 140 | Not specified | ~25% | 1,2,4-triazol-1-yl acetic acid | ~150 | fao.org |
Note: The half-life of ~150 days is associated with [U-triazole14C]-cyproconazole, and ~100 days with [Phenyl(U)-14C]-cyproconazole, in the context of 1,2,4-triazole and 1,2,4-triazol-1-yl acetic acid formation. fao.org
Environmental Fate and Ecotoxicological Impact
Presence and Distribution in Surface Waters and Sediments
Fungicides, including cyproconazole (B39007), can migrate off-site from agricultural production systems and potentially pose an ecological risk to surface waterways. nih.govresearchgate.net
Studies have detected this compound in surface water samples. In a study investigating the presence of 24 fungicides in a horticultural catchment in southeastern Australia, this compound was among the seventeen fungicides detected in waterways. nih.govresearchgate.net It was found at concentrations exceeding 0.2 µg/l in water samples, placing it among the fungicides detected at the highest concentrations in that study. nih.govresearchgate.net
In a study of pesticide concentrations in surface water and suspended sediment in the Yolo By-Pass and Cache Slough Complex, California, from 2019–2021, this compound was one of the pesticides analyzed. usgs.govusgs.gov However, it was not detected in any of the water samples collected in this study. usgs.gov
The detection frequency and concentrations of pesticides in surface water can vary depending on factors such as land use, sampling period, and flow conditions. usgs.govca.gov
Presence in Sediment Samples
This compound has been detected in sediment samples from various aquatic environments. Studies have reported its presence in surface sediment samples in horticultural catchments. nih.gov For instance, a study in Turkey's Marmara Region found this compound residues among 18 different pesticide residues observed in sediment samples from dam lakes. scientificwebjournals.com The predicted environmental concentration of this compound can reach up to 145.89 μg/kg in sediments. researchgate.netnih.govresearchgate.net Relatively high concentrations (≥ 120 μg/kg dry weight) of other fungicides like myclobutanil (B1676884) and pyrimethanil (B132214) have also been detected in sediment samples in horticultural catchments, indicating the potential for fungicide accumulation in this compartment. nih.gov
Temporal Distribution of Residues
The temporal distribution of this compound residues in the environment can be influenced by factors such as application patterns and environmental conditions. While specific detailed studies on the temporal distribution of this compound residues were not extensively found, general patterns for pesticides in aquatic systems suggest variations. For example, significantly higher pesticide residues, including some fungicides, have been detected in water and sediment samples during the rainy season compared to the dry season in some river systems. researchgate.net This suggests that runoff following precipitation events can contribute to the presence of residues in aquatic environments. This compound is also reported to have a half-life of approximately 3 months in soil, indicating moderate persistence. researchgate.netresearchgate.net
Ecotoxicity to Non-Target Organisms
This compound is classified as dangerous for the environment because it is very toxic to aquatic organisms, causing acute and long-term adverse effects. wikipedia.org While considered moderately toxic to most aquatic organisms, earthworms, and honeybees, it is highly toxic to birds. wikipedia.orgherts.ac.ukresearchgate.net
Aquatic Organisms
This compound demonstrates detrimental effects on non-target aquatic organisms once it enters the aquatic environment. researchgate.netresearchgate.net Studies evaluating the toxicity of this compound to aquatic organisms, although limited, consistently show such effects. researchgate.netnih.gov
Lethal and Sub-lethal Effects
Studies have assessed the lethal and sub-lethal effects of this compound on various freshwater organisms. The estimated 48-hour lethal concentration (LC50) for the midge Chironomus riparius was found to be 17.46 mg/L, while for the planarian Dugesia tigrina, it was 47.38 mg/L. researchgate.netnih.gov These results confirm the moderate toxicity of this compound towards aquatic invertebrates. researchgate.netnih.gov
Sub-lethal effects have also been observed. In Chironomus riparius, emergence time was delayed by exposure to this compound concentrations starting from 0.76 mg/L. researchgate.netnih.gov Dugesia tigrina showed higher tolerance to lethal effects but exhibited sub-lethal responses, including reductions in locomotion at 1.8 mg/L, delayed photoreceptor regeneration from 0.45 mg/L, and feeding inhibition at 5.6 mg/L. researchgate.netnih.govresearchgate.net These sub-lethal effects suggest potential chronic impacts of this compound that could affect population dynamics. researchgate.netnih.gov
Other studies have reported toxicity values for different aquatic species:
Freshwater algae Pseudokirchneriella subcapitata: EC50 (72 h, growth inhibition) of 8.84 mg/L. researchgate.net
Water flea Daphnia magna: EC50 (48 h, immobility) of 30.90 mg/L. researchgate.net The 48-hour LC50 for Daphnia is also reported as 26 mg/L. researchgate.netresearchgate.netnih.gov
Zebrafish (Danio rerio) embryos: LC50 (72 h, mortality) of 40.20 mg/L. researchgate.net A 96-hour LC50 value of 90.6 μM (~ 26.4 mg/L) has also been reported for zebrafish embryos, indicating low acute toxicity based on this endpoint. nih.govresearchgate.net
While concentrations of individual fungicides detected in some catchments were generally several orders of magnitude lower than reported ecotoxicological effect values, suggesting a low ecological risk from individual compounds, there is limited information on the combined effects of simultaneous low-level exposure to multiple fungicides. nih.gov
Biochemical Responses (e.g., neurotoxicity, oxidative stress biomarkers)
This compound, like other azole fungicides, can affect non-target organisms through its inhibitory effects on P450 monooxygenases. researchgate.netnih.govresearchgate.net These enzymes are involved in various metabolic processes, including steroid metabolism in fish. wikipedia.org
Studies on fish have investigated the biochemical responses to this compound exposure. In juvenile Prochilodus lineatus fish, both this compound alone and in mixture with azoxystrobin (B1666510) bioaccumulated and triggered neurotoxicity and changes in oxidative stress biomarkers in several organs. nih.govresearchgate.netdntb.gov.ua Muscle was identified as a target tissue for these fungicides, and a synergistic interaction was observed for the mixture regarding biochemical responses. nih.gov
Exposure to a mixture of pesticides including this compound also resulted in oxidative stress and neurotoxic effects in native fish species (Markiana nigripinnis and Astyanax lacustris) inhabiting rice fields. researchgate.netconicet.gov.ar After fumigation, these fish showed a failure in antioxidant mechanisms to prevent oxidative damage in the liver and gills (M. nigripinnis) and inhibition of antioxidant defenses (A. lacustris). conicet.gov.ar Furthermore, acetylcholinesterase (AChE) activity, a biomarker for neurotoxicity, was significantly reduced in the brain and muscle tissues of A. lacustris and in the brain of M. nigripinnis. conicet.gov.ar
Other studies on different azole compounds like tebuconazole (B1682727) have also demonstrated that they can cause oxidative stress and decrease AChE and butyrylcholinesterase (BChE) levels in the brain tissue of fish. scientificwebjournals.com
Effects on Development and Locomotor Activity
This compound exposure has been shown to affect the development and behavior of aquatic organisms. In zebrafish embryos/larvae, exposure to this compound resulted in a significant decrease in spontaneous movement, hatching rate, and heartbeats at concentrations of 50, 100, and 250 μM. nih.govresearchgate.net Malformations, including pericardial edema, yolk sac edema, tail deformation, and spine deformation, were also detected in zebrafish exposed to concentrations of 50 μM or higher, with significant increases in cumulative deformity rate over time. nih.govresearchgate.net
Regarding locomotor activity, studies on zebrafish larvae exposed to this compound for 7 days showed decreased activity in the dark period at concentrations as low as 1 μM and 25 μM, suggesting that this compound can affect locomotor activity. nih.govresearchgate.net
Sub-lethal effects on locomotion were also observed in the planarian Dugesia tigrina at a concentration of 1.8 mg/L. researchgate.netnih.govresearchgate.net
These findings indicate that this compound can induce developmental abnormalities and alter locomotor behavior in aquatic organisms, even at sub-lethal concentrations.
Bioconcentration and Elimination
Studies on the bioconcentration and elimination of this compound in aquatic organisms, such as fish, indicate that uptake can be rapid. In juvenile rainbow trout (Oncorhynchus mykiss), this compound, along with other triazole fungicides, was rapidly accumulated during an 8-day exposure period thegoodscentscompany.com. Following the uptake phase, a rapid elimination was observed during a 16-day depuration period thegoodscentscompany.com. Biotransformation was found to be a significant factor in the elimination of these triazoles, accounting for a substantial majority of the elimination process, ranging from 59.9% to 90.4% thegoodscentscompany.com.
In a real-world scenario, this compound was detected and bioaccumulated in native fish species, Markiana nigripinnis and Astyanax lacustris, inhabiting rice fields after fungicide application uni.lu.
For terrestrial invertebrates like earthworms, studies indicate a low level of bioaccumulation for this compound fishersci.com, thegoodscentscompany.com.
Stereoselective Toxicity and Bioaccumulation
This compound is a chiral molecule, possessing multiple stereoisomers that can exhibit differential behavior in the environment and in biological systems. Investigations into the enantioselective behavior of this compound have revealed variations in toxicity and bioaccumulation among its stereoisomers.
In studies with Rana nigromaculata tadpoles, the four stereoisomers of this compound showed enantioselective toxicity, with the 4-enantiomers being nearly twice as toxic as the 3-enantiomers in acute toxicity tests fishersci.ca. Bioaccumulation experiments over 28 days demonstrated a stereoselective uptake, with the accumulation order in tadpoles being 4-enantiomers > 3-enantiomers > 2-enantiomers > 1-enantiomers fishersci.ca. Tissue distribution analysis also showed a stereoselective pattern, generally following the order of 4-enantiomers > 2-enantiomers > 3-enantiomers > 1-enantiomers, although this pattern varied in the gut fishersci.ca. Elimination of this compound in these tadpoles was observed to be rapid, with 95% eliminated within 24 hours fishersci.ca.
Research on zebrafish has also investigated the stereoselective toxicity, bioaccumulation, elimination, and biotransformation kinetics of this compound stereoisomers nih.gov. Acute toxicity tests (96-hour LC50) showed differing toxicity levels among the four stereoisomers (SR-, SS-, RS-, and RR-CPZ), with LC50 values of 15.88 mg/L for SR-, 19.68 mg/L for SS-, 26.99 mg/L for RS-, and 17.10 mg/L for RR-CPZ nih.gov.
In aquatic environments, enantioselective degradation of this compound has been observed in surface water under light conditions, where (+)-enantiomers degraded faster than (-)-enantiomers umweltprobenbank.de. This resulted in the progressive enrichment of the (-)-enantiomers over time, with enantiomeric fractions (EF) increasing in degradation assays umweltprobenbank.de. Field data from surface water samples also confirmed the occurrence of enantioselective pollution, with EF values frequently greater than 0.5 umweltprobenbank.de.
In soils, the stereoselective degradation of this compound has been studied, showing that while stereoselectivities between epimers exhibited some correlation with soil pH, enantioselectivities did not show such a correlation across different soil types nih.gov.
Terrestrial Organisms (e.g., birds, earthworms, honeybees)
The impact of this compound on non-target terrestrial organisms, including birds, earthworms, and honeybees, has been assessed. There are conflicting reports regarding the toxicity of this compound to birds; some sources indicate a low risk nih.gov, herts.ac.uk, while others classify it as highly toxic wikipedia.org, wikipedia.org.
Toxicity values for birds include an avian acute oral LD50 for Japanese quail of 150 mg/kg nih.gov. Eight-day dietary LC50 values were reported as 816 mg/kg (diet) for Japanese quail and 1197 mg/kg (diet) for mallard duck nih.gov.
For earthworms, this compound is considered moderately toxic wikipedia.org, wikipedia.org. A study on Eisenia fetida earthworms reported a 14-day LC50 of 165 mg/kg in artificial substrate for this compound alone thegoodscentscompany.com. A combined fungicide treatment including carbendazim (B180503) and this compound showed a 14-day LC50 of 250 mg/kg for E. fetida fishersci.com, thegoodscentscompany.com.
Regarding honeybees (Apis mellifera), this compound is generally considered to pose a low risk nih.gov, herts.ac.uk or be moderately toxic wikipedia.org, wikipedia.org. The acute toxicity (96-hour LC50) of this compound to A. mellifera was reported as 601.4 mg a.i. L-1 herts.ac.uk. However, studies have shown that mixtures of this compound with other pesticides, such as the neonicotinoid thiacloprid, can exert acute synergistic effects on honeybees herts.ac.uk, herts.ac.uk. This compound can also inhibit cytochrome P450 enzymes in honeybees, which may potentially increase the toxicity of certain insecticides wikidata.org.
The following table summarizes some toxicity data for terrestrial organisms:
| Organism | Endpoint | Value | Source |
|---|---|---|---|
| Japanese Quail | Acute Oral LD50 | 150 mg/kg | nih.gov |
| Japanese Quail | 8-day Dietary LC50 | 816 mg/kg diet | nih.gov |
| Mallard Duck | 8-day Dietary LC50 | 1197 mg/kg diet | nih.gov |
| Eisenia fetida | 14-day LC50 (artificial soil) | 165 mg/kg | thegoodscentscompany.com |
| Apis mellifera | 96-hour LC50 | 601.4 mg a.i. L-1 | herts.ac.uk |
| Honeybee | Contact LD50 | >0.1 mg/bee | nih.gov |
| Honeybee | Peroral LD50 | >1 mg/bee | nih.gov |
Impact on Microbial Communities
The impact of this compound on microbial communities in both soil and aquatic environments has been investigated.
In soil, this compound's primary dissipation routes include microbial degradation and plant uptake herts.ac.uk. Soil photolysis and volatilization are not considered significant degradation routes herts.ac.uk. Studies on the impact of fungicides, including this compound, on soil microbial communities have shown varying effects. While some research indicated minimal impacts on the soil microbial community structure based on lipid biomarker analysis ontosight.ai, nih.gov, other studies using high-throughput sequencing found that fungal communities responded strongly to pesticide exposure, including this compound, whereas bacterial communities showed minimal changes ca.gov. Gradual application of fungicides like this compound resulted in significantly higher fungal community evenness compared to abrupt applications ca.gov. This compound treatment did not significantly inhibit the dissipation of the herbicide metolachlor (B1676510) in soil, unlike other fungicides such as chlorothalonil (B1668833) ontosight.ai, nih.gov. There has been no evidence suggesting that this compound accumulates in the soil nih.gov, herts.ac.uk.
In aquatic environments, a commercial fungicide mixture containing picoxystrobin (B33183) and this compound was found to affect aquatic hyphomycetes made-in-china.com. While specific details on the impact of this compound alone on aquatic microbial communities were not extensively provided in the search results, the effect observed in the mixture suggests a potential for impact on aquatic fungal populations.
Toxicological Studies and Health Effects
General Mammalian Toxicity
Cyproconazole (B39007) exhibits moderate acute oral toxicity in mice and female rats. fao.org Studies have been conducted to evaluate the subchronic and chronic oral toxicity in rats, mice, and dogs, as well as subchronic dermal toxicity in rats and developmental and reproductive toxicity in rats and rabbits. regulations.gov The liver has been identified as the primary target organ for this compound in short-term toxicity studies across mice, rats, and dogs. who.intfao.org Disturbances in lipid metabolism have also been observed in all species examined. who.intfao.org Dermal exposure studies in rats have shown effects similar to oral exposure, including decreased body-weight gain, altered food consumption, and changes in liver enzymes and cholesterol levels at higher doses. regulations.govfederalregister.gov
Hepatotoxicity and Carcinogenicity
Liver as Target Organ
The liver is consistently identified as the target organ for the toxicity of this compound in short-term and chronic studies across multiple mammalian species, including mice, rats, and dogs. who.intfao.orgfederalregister.gov This is consistent with the effects observed for other triazole fungicides. federalregister.gov
Hepatomegaly and Hepatocellular Hypertrophy
Increased liver weight (hepatomegaly) and hepatocellular hypertrophy (increase in the size of liver cells) are notable effects of this compound exposure in rodents. federalregister.govresearchgate.netoup.comnih.gov These effects have been observed in mice treated with this compound, with increased liver weight and hypertrophy noted in wild-type mice. researchgate.netoup.comnih.gov Significant increases in liver weights were also observed in male and female mice treated with this compound in 13-week studies. epa.gov
Induction of Hepatocellular Adenomas and Carcinomas
Studies in CD-1 mice have demonstrated that this compound causes hepatocellular adenomas and carcinomas at specific dose levels. researchgate.netoup.com Increased incidences of adenomas, carcinomas, and combined adenomas and carcinomas have been observed in both male and female mice. epa.govepa.gov Statistically significant positive trends for these liver tumors have been noted in male and female mice. epa.gov While liver tumors were observed in mice, there was no evidence of treatment-related tumorigenesis in rats in a 2-year study. who.intfao.org The carcinogenic potential in mice has been linked to a mode of action considered not relevant to humans by some assessments. fao.orgregulations.govfederalregister.gov
Underlying Mechanisms: Constitutive Androstane (B1237026) Receptor (CAR) Activation
A key underlying mechanism for the liver effects of this compound, particularly in mice, involves the activation of the constitutive androstane receptor (CAR). who.intfao.orgresearchgate.netoup.comnih.gov Studies comparing the effects of this compound and phenobarbital (B1680315) (a known CAR agonist) in wild-type and CAR-null mice have shown that many of the liver effects, including hypertrophy, increased liver weight, cell proliferation, single-cell necrosis, and fat vacuolation, are dependent on CAR activation. fao.orgresearchgate.netoup.comnih.gov this compound induces early gene expression changes in CAR regulation, such as Cyp2b10 and Gadd45β. fao.orgresearchgate.netoup.comnih.gov The development of liver tumors in mice administered this compound is considered to depend upon CAR activation. who.intfao.orgresearchgate.net While CAR activation is implicated in rodent liver effects, the relevance of this mechanism and subsequent tumor development to humans remains a subject of evaluation due to potential species differences in CAR activation and response. who.intfederalregister.govmdpi.com
Effects on Hepatic All-trans-retinoic Acid Levels
Studies in mice have shown that exposure to this compound can lead to decreased hepatic levels of all-trans-retinoic acid (atRA). researchgate.netoup.comoup.comnih.govsigmaaldrich.com This effect was observed in mice fed diets containing this compound for 30 days. researchgate.netoup.comoup.comnih.gov The decrease in hepatic atRA levels is considered one of the common toxicological effects altered by conazole fungicides, including this compound. researchgate.netoup.comoup.com
Hepatic Cell Proliferation
This compound has been shown to increase hepatic cell proliferation in mice. researchgate.netoup.comoup.comnih.govoup.com This increased proliferation is a common toxicological response observed in studies where mice were fed diets containing this compound for 30 days. researchgate.netoup.comoup.comnih.gov In wild-type mice, a dose of 200 ppm this compound caused increased liver weight and cell proliferation. oup.commedchemexpress.comxcessbio.commedchemexpress.com Increased hepatocellular proliferation, as measured by BrdU incorporation, was observed in different strains of mice treated with this compound. oup.com The effect on cell proliferation was dose-responsive. oup.com
Gene Expression Changes (e.g., cytochrome P450, glutathione (B108866) S-transferase, oxidative stress genes)
Microarray-based transcriptional analysis in mice exposed to this compound, along with other conazoles, revealed significant alterations in gene expression. researchgate.netoup.comoup.comnih.govcapes.gov.broup.com A common set of 330 significantly altered probe sets was identified, many of which showed strong dose responses for genes related to cytochrome P450, glutathione S-transferase, and oxidative stress. researchgate.netoup.comoup.comnih.govcapes.gov.broup.com More detailed analysis identified a subset of 80 altered genes common to several conazoles, including this compound, that were associated with cancer. researchgate.netoup.comoup.comnih.gov Pathways associated with these genes included xenobiotic metabolism, oxidative stress, cell signaling, and cell proliferation. researchgate.netoup.comoup.comnih.govcapes.gov.broup.com this compound, like other triazoles, inhibits mammalian hepatic cytochrome P450 enzymes. researchgate.net
Oxidative Stress Responses
This compound exposure has been linked to oxidative stress responses. researchgate.netoup.comoup.comnih.govcapes.gov.broup.comekb.egresearchgate.net Studies have shown that this compound can induce oxidative stress, as evidenced by increased levels of lipid peroxidation and decreased levels of glutathione and antioxidant enzyme activity in tissues. ekb.eg The mechanism may be related to the induction of cytochrome P450 enzymes, which can lead to the generation of reactive oxygen species (ROS) during their catalytic cycle. ekb.eg Transcriptional analysis has also identified altered gene expression related to oxidative stress in response to this compound exposure. researchgate.netoup.comoup.comnih.govcapes.gov.broup.com
Endocrine Disrupting Effects
This compound is considered an endocrine disruptor. nih.govacs.orgwikipedia.orgresearchgate.netnih.goveuropa.euacs.org Its potential endocrine-disrupting effects have been a subject of concern. nih.govacs.orgeuropa.eu
Inhibition of Progesterone (B1679170) Production
In vitro studies have demonstrated that this compound can cause a dose-dependent inhibition of progesterone production in human placental cells. medchemexpress.comxcessbio.commedchemexpress.comwikipedia.orgalfa-chemistry.com
Agonism to Human Estrogenic Receptor α
Research indicates that this compound stereoisomers can act as agonists to the human estrogenic receptor α (ERα). nih.govacs.orgresearchgate.netacs.orgresearcher.life Studies using reporter gene assays have shown that all this compound stereoisomers tested were agonists to human ERα. nih.govacs.orgresearcher.life Specific stereoisomers, such as (2S,3S)-(+)- and (2R,3S)-(-)-cyproconazole, exhibited stronger binding capacities to ERα compared to others. nih.govacs.org
Stereoselective Endocrine-Disrupting Effects
This compound is a chiral molecule, existing as a mixture of stereoisomers. Studies have indicated that these stereoisomers can exhibit stereoselective endocrine-disrupting effects. All tested this compound stereoisomers have shown agonist activity towards the human estrogenic receptor α in reporter gene assays. nih.govacs.orgacs.org Notably, (2S,3S)-(+)- and (2R,3S)-(-)-cyproconazole demonstrated stronger binding capacities to ERα compared to (2R,3R)-(-)- and (2S,3R)-(+)-cyproconazole. nih.govacs.orgacs.org Computational studies have supported these findings, further elucidating the stereoselective binding mode of this compound to the estrogen receptor. nih.govacs.orgacs.org Research suggests that this compound is an endocrine disruptor that can threaten human health, with each stereoisomer demonstrating stereoselective endocrine-disrupting effects by regulating nuclear receptor-mediated gene expression. nih.govacs.orgacs.org
Alteration of Gene Expression in Hypothalamic-Pituitary-Gonad Axis
Exposure to this compound stereoisomers has been shown to alter gene expression within the hypothalamic-pituitary-gonad (HPG) axis. nih.govacs.orgacs.org Studies in zebrafish embryos revealed that estrogenic hormones were significantly decreased in groups exposed to (2S,3R)-(+)- and (2R,3S)-(-)-cyproconazole, while they were enhanced in groups exposed to (2S,3S)-(+)- and (2R,3R)-(-)-cyproconazole. nih.govacs.orgacs.org These changes were accompanied by altered gene expression in the HPG axis. nih.govacs.orgacs.org The HPG axis is crucial for the development and regulation of the reproductive, endocrine, and immune systems in vertebrates. plos.orgnih.gov Alterations in the transcription levels of genes involved in the biosynthesis of the HPG axis have been observed with exposure to certain chemicals, including other triazole fungicides. researchgate.net
Reproductive and Developmental Toxicity
This compound has been associated with developmental toxicity, particularly at maternally toxic doses. fao.org While some studies initially found no evidence of reproductive toxicity in two-generation studies in rats at the highest doses tested, developmental toxicity has been observed in both rats and rabbits. fao.orgfederalregister.gov Rabbits appear to be more sensitive to the developmental effects of this compound than rats. federalregister.govregulations.gov
In rats, developmental toxicity has included significantly diminished body weight gain and reduced food consumption during gestation. fao.org Major fetal malformations observed in rat studies at dose levels of 20 mg/kg body weight per day and above included cleft palate and internal hydrocephalus. fao.org Increased incidences of supernumerary ribs were also noted at doses where maternal adverse effects were observed. federalregister.gov The developmental NOAEL (No Observed Adverse Effect Level) in the main rat study was 12 mg/kg body weight per day, based on decreased fetal body weights and increased fetal malformations seen at higher doses. fao.org
In rabbits, studies have shown increased incidences of malformed fetuses and litters with malformed fetuses, including hydrocephalus and kidney agenesis, at doses lower than those causing maternal toxicity. federalregister.govregulations.gov An older study in Chinchilla rabbits reported increased susceptibility in pups with toxicity occurring at the lowest dose tested, where a developmental NOAEL was not established. federalregister.gov Effects in this study included increased incidences of hydrocephalus internus. federalregister.gov
Despite some evidence of increased susceptibility in in utero rabbits, regulatory assessments have concluded that available data adequately protect the safety of infants and children, partly because the developmental toxicity is well-characterized with a clear NOAEL and the study showing increased susceptibility is used for acute dietary endpoint assessment. federalregister.gov
Predictive Models and High-Throughput Screening
High-throughput screening (HTS) and predictive models are being increasingly utilized to assess the potential reproductive and developmental toxicity of chemicals. researchgate.netnih.govepa.govnih.gov The U.S. EPA's ToxCast project, for example, profiles the in vitro bioactivity of chemicals to identify signatures correlating with in vivo toxicity. nih.gov Statistical associations between HTS data and in vivo developmental toxicity data have revealed distinct patterns and potential mechanistic relationships. nih.gov Predictive models based on HTS data have shown promising accuracy in identifying chemicals with the potential to cause developmental toxicity. nih.govepa.gov These models can reveal correlations between assay targets and in vivo endpoints, such as the association between transforming growth factor beta, retinoic acid receptor, and G-protein-coupled receptor signaling in rats and inflammatory signals in rabbits. nih.gov this compound has been included in studies evaluating transcriptomics-based in vitro assays for predicting chemical genotoxicity and developmental toxicity. nwo.nla-star.edu.sg
Stereoselective Developmental Toxicity
Stereoselective developmental toxicity of this compound has been observed. nih.govacs.orgacs.orgresearcher.life In studies using zebrafish embryos, stereoselective developmental toxicity was evident, with (2R,3S)-(-)-cyproconazole identified as the most toxic isomer. nih.govacs.orgacs.orgresearcher.life This highlights that different stereoisomers of this compound can have varying potencies in causing developmental harm. Research into the stereoselective metabolism of this compound in rat liver microsomes has also shown that different stereoisomers are metabolized at different rates. researchgate.net
Analytical Methodologies for Detection and Quantification
Extraction and Purification Techniques
Sample preparation is a critical initial step in the analysis of cyproconazole (B39007), aiming to isolate the analyte from complex matrices and remove interfering substances.
Solvent Extraction (e.g., acetone (B3395972):water, methanol (B129727), chloroform)
Solvent extraction is a common method for isolating this compound from various matrices due to its solubility in organic solvents. herts.ac.ukfishersci.ca For instance, methanol is effective for extracting residues from soil. fao.org A mixture of methanol and water has also been used for extraction from soil samples. fao.org Acetone and water mixtures are employed in extraction procedures. epa.govfao.org Chloroform has been utilized for the extraction of this compound from fruit crops like apples, peaches, and grapes, particularly because this compound is a low-polar compound. ipp.gov.uaresearchgate.net Another method involves extraction with acetone and partitioning with petroleum ether and dichloromethane. eurl-pesticides.eu The modified QuEChERS method, using solvents like acetonitrile (B52724) or a mixture of acetone and n-hexane, has also been applied for pesticide residue analysis, including this compound, in various matrices such as fruits, vegetables, and soil. sci-hub.semdpi.comscispace.com
Gel Permeation Chromatography for Clean-up
Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is a technique used for the clean-up of extracts by separating compounds based on their size. gilson.com This method is effective in removing high molecular weight interfering substances such as fats, proteins, and pigments from sample extracts before chromatographic analysis. gilson.com GPC has been used in the analysis of pesticide residues, including triazole fungicides, in various matrices like soil and plant materials. epa.govfao.orgiaea.org While not exclusively for this compound in the provided results, GPC is a standard clean-up step in multi-residue pesticide analysis workflows that can include this compound. tandfonline.comnih.gov
Thin-Layer Chromatography (TLC) for Purification
Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique that can be used for the purification of compounds. iaea.orglibretexts.org It separates compounds based on their differential affinities for a stationary phase and a mobile phase. libretexts.org TLC has been applied for the purification of extracts containing this compound from coextractive substances in fruit matrices. ipp.gov.uaresearchgate.net It can be used on a preparative scale to purify small amounts of a compound and is also employed analytically to monitor reaction progress or check purity. libretexts.org The separation on TLC plates is influenced by the nature and polarity of the compounds and their interaction with the stationary phase and solvent system. biotech-asia.org
Chromatographic Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex samples after extraction and purification.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful and widely used technique for the quantitative determination of this compound and its metabolites in various matrices, such as soil and water. epa.govregulations.govepa.gov This method offers high sensitivity and selectivity. epa.govregulations.gov For instance, LC/MS/MS has been employed for the analysis of this compound in soil with a reported Limit of Quantification (LOQ) of 1.0 ng/g (1.0 ppb). epa.govepa.gov In water analysis, LC-MS/MS methods have reported LOQs as low as 0.05 µg/L. regulations.gov LC/MS/MS systems typically utilize a liquid chromatograph coupled to a triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode to detect specific ion transitions characteristic of this compound and its related compounds. epa.goveurl-pesticides.euregulations.govepa.gov Chiral LC-MS/MS has also been used to identify and quantify this compound stereoisomers. acs.orgnih.gov
Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD)
Gas Chromatography with Nitrogen Phosphorus Detection (GC-NPD) is another chromatographic technique used for the determination of this compound, particularly in plant commodities. regulations.gov GC-NPD is suitable for the analysis of compounds containing nitrogen and phosphorus, to which the detector is selectively sensitive. eurl-pesticides.eu An adequate GC/NPD method is available for enforcing tolerances of this compound on plant commodities. regulations.gov This method involves the use of a gas chromatograph equipped with an NPD detector for the identification and quantification of this compound based on its retention time and peak area. ipp.gov.ua GC-NPD has been used for the analysis of this compound in fruits and also for the analysis of this compound dissipation in wheat and soil under field conditions. ipp.gov.uaecoagri.ac.cn
Gas-Liquid Chromatography (GC)
Gas-Liquid Chromatography (GC) is a technique utilized for the determination of this compound, particularly in plant commodities. nih.govipp.gov.ua Methods involving GC with nitrogen-phosphorus detection (NPD) have been developed for enforcing tolerances of this compound, including both free and conjugated forms. nih.gov An improved version incorporating mass selective detection (MSD) is also available, maintaining the same extraction and purification procedures as the GC/NPD method. nih.gov GC has been applied for the simultaneous determination of this compound and other pesticides like propiconazole (B1679638) in fruit crops such as apples, peaches, and grapes. ipp.gov.ua In such applications, this compound is identified by its retention time, and quantification is based on the calibration dependence of the chromatographic peak area on its concentration in the calibration solution. ipp.gov.uarsc.org The method involves extraction, purification, and subsequent qualitative and quantitative determination using GC. ipp.gov.ua For low-polar compounds like this compound, extraction is often performed using solvents such as chloroform. ipp.gov.ua Purification of extracts from co-extractive substances can be achieved through techniques like Thin-Layer Chromatography (TLC). ipp.gov.ua GC/MS/MS has also been used for the analysis of this compound residues in matrices like wheat, employing a DB5-MS column for separation and tandem mass spectrometry for detection in multiple reaction monitoring (MRM) mode. researchgate.netwaters.com
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
This compound is a chiral molecule with two stereocenters, resulting in four stereoisomers. herts.ac.uknih.govrsc.org The separation and individual quantification of these enantiomers are important for understanding their distinct biological activities, environmental behavior, and degradation pathways. sigmaaldrich.comnih.govrsc.orgepa.gov Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique employed for the enantioseparation of this compound stereoisomers due to its high selectivity, reproducibility, and efficiency. rsc.orgnih.gov
Studies have utilized HPLC equipped with UV detectors and various polysaccharide-based chiral columns, such as Lux cellulose-1, Lux cellulose-2, and Lux cellulose-3, under reversed-phase conditions for the separation of this compound enantiomers. rsc.org Aqueous acetonitrile has been used as the mobile phase in such separations. rsc.org Optimization of chiral separation conditions on columns like Lux Cellulose-2 has been investigated using methodologies such as the Box–Behnken design combined with Derringer's desirability function. rsc.org This approach allows for the simultaneous optimization of analysis time and resolution. rsc.org
Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully applied to identify and quantify this compound stereoisomers in various matrices, including soil and cucumber. sigmaaldrich.comnih.gov The separation of enantiomers on chiral stationary phases is primarily driven by interactions such as halogen bonds and hydrogen bonds. epa.govnih.gov The elution order of the different stereoisomers, such as (2S,3R)-(+)-, (2S,3S)-(+)-, (2R,3S)-(-)-, and (2R,3R)-(-)-cyproconazole, can be simulated through techniques like molecular docking. epa.govnih.gov
Supercritical fluid chromatography (SFC) is also recognized as an effective technique for chiral separations and offers advantages over conventional HPLC, including shorter analysis times. rjas.ro The ACQUITY UPC2 system with ACQUITY UPC2 Trefoil Chiral Columns, such as the Trefoil CEL1, has demonstrated the ability to resolve this compound stereoisomers with good resolution. rjas.ro
Method Validation and Performance Parameters
Method validation is essential to confirm that an analytical method is suitable for its intended purpose, ensuring the accuracy, reliability, and consistency of the results obtained for the detection and quantification of this compound. rsc.orgresearchgate.neteurl-pesticides.eu Key performance parameters evaluated during method validation include calibration curves, linearity, limit of quantification (LOQ), recoveries, relative standard deviations (RSDs), and the stability of residues in samples. rsc.orgresearchgate.neteurl-pesticides.eueurl-pesticides.eu
Calibration Curves and Linearity
Calibration curves are established to relate the instrument response (e.g., peak area) to the concentration of the analyte. Linearity assesses how well the calibration curve follows a straight line over a defined concentration range. For the quantification of this compound using techniques like GC or LC-MS/MS, calibration curves are typically generated using a series of standards at different concentrations. researchgate.netresearchgate.netepa.govregulations.gov
Studies have reported good linearity for this compound analysis, with correlation coefficients (R²) exceeding 0.99. nih.govipp.gov.uaepa.govepa.gov For instance, in the determination of this compound in Sichuan pepper using UHPLC-MS/MS, a good linearity with R² ≥ 0.99 was achieved for the stereoisomers. nih.govepa.gov Similarly, in a GC method for this compound and propiconazole in fruits, linear regression equations showed R² values of 0.998 for this compound. ipp.gov.ua In LC/MS/MS methods for this compound in soil, linearity with R² values of 0.9996 to 1.0000 has been reported over specific concentration ranges. researchgate.neteuropa.eu However, in some instances, calibration coefficients may not be explicitly reported, or only calibration curves without detailed statistics are provided, making it challenging to fully assess linearity. lgcstandards.com
Limit of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision using a given analytical method. researchgate.neteurl-pesticides.eu The LOQ for this compound varies depending on the matrix and the analytical technique employed.
For instance, in soil analysis using LC/MS/MS, the LOQ for this compound has been reported as 1.0 ng/g (1.0 ppb). researchgate.neteuropa.eu This LOQ was defined as the lowest concentration yielding a mean recovery of 70-120% and an RSD of ≤20%. researchgate.netlgcstandards.com In water analysis using LC/MS/MS, the LOQ for this compound has been reported as 0.05 µg/L. lgcstandards.comfao.org This LOQ was also defined based on achieving mean recoveries and RSDs within guideline requirements. lgcstandards.com
In the analysis of this compound in Sichuan pepper using UHPLC-MS/MS, the LOQ was determined to be 0.02 mg/kg. epa.gov For the determination of this compound in wheat using GC-MS/MS, LOQs for triazole pesticides ranged from 0.009 mg/kg to 0.022 mg/kg, with a median of 0.013 mg/kg. researchgate.net There is also evidence suggesting that analytical methods are available to control this compound residues in plant matrices with high fat content at an LOQ of 0.01 mg/kg.
The LOQ is typically less than the lowest toxicological level of concern in the respective matrices. researchgate.netlgcstandards.com The Limit of Detection (LOD), which is the lowest concentration that can be detected but not necessarily quantified, is generally lower than the LOQ. researchgate.netlgcstandards.com
Recoveries and Relative Standard Deviations (RSDs)
Recovery studies are conducted to assess the accuracy of an analytical method by determining the percentage of the analyte that is recovered from a fortified sample matrix. Relative Standard Deviation (RSD) is a measure of precision, indicating the variability among replicate measurements. rsc.orgresearchgate.neteurl-pesticides.eu
Mean recoveries and RSDs for this compound analysis are evaluated against guideline requirements, which typically specify mean recoveries between 70% and 120% and RSDs of ≤20%. researchgate.netlgcstandards.com
In soil analysis using LC/MS/MS, mean recoveries and RSDs for this compound have been reported to be within these guideline requirements at various fortification levels, including the LOQ, 50×LOQ, and 100×LOQ. researchgate.net For instance, mean recoveries ranged from 77.9% to 91.8% with RSDs between 1.1% and 5.3% in different validation studies in soil. researchgate.net
In water analysis using LC/MS/MS, mean recoveries and RSDs for this compound at the LOQ (0.05 µg/L) and 10×LOQ (0.5 µg/L) in various water matrices (drinking water, surface water, groundwater) have also been reported to be within guideline requirements. lgcstandards.com Mean recoveries ranged from 75% to 114% with RSDs from 1% to 11.8% depending on the water matrix and ion transition monitored. lgcstandards.com
For the analysis of this compound stereoisomers in food and environmental matrices (wheat flour, cucumber, pear, soil) using chiral HPLC, mean recoveries ranged from 71.8% to 102.0% with intraday RSDs of 0.3%–11.9% and interday RSDs of 0.9%–10.6%. rsc.orgepa.govnih.gov In the analysis of this compound in Sichuan pepper using UHPLC-MS/MS, average recoveries ranged from 96.2% to 104.5% with RSDs below 7.6%. epa.gov In a GC method for this compound in fruits, average recoveries were 81.0%–87.8% with standard deviations of 2.21%–5.38%. ipp.gov.ua
While recoveries generally fall within acceptable ranges, some instances of recoveries slightly exceeding 120% at higher spike levels have been noted for this compound in certain matrices like wheat when analyzed by GC-MS/MS. waters.com
Here is a summary of representative recovery and RSD data for this compound in different matrices:
| Matrix | Analytical Method | Fortification Level | Mean Recovery (%) | RSD (%) | Source |
| Soil | LC/MS/MS | 1.0 ng/g (LOQ) | 86.3 | 5.3 | researchgate.net |
| Soil | LC/MS/MS | 50 ng/g | 80.7 | 1.1 | researchgate.net |
| Soil | LC/MS/MS | 100 ng/g | 79.7 | 2.3 | researchgate.net |
| Drinking Water | LC/MS/MS | 0.05 µg/L (LOQ) | 100 | 8.4 | lgcstandards.com |
| Drinking Water | LC/MS/MS | 0.5 µg/L | 92 | 6.4 | lgcstandards.com |
| Surface Water | LC/MS/MS | 0.05 µg/L (LOQ) | 85 | 7.5 | lgcstandards.com |
| Surface Water | LC/MS/MS | 0.5 µg/L | 92 | 11.0 | lgcstandards.com |
| Ground Water | LC/MS/MS | 0.05 µg/L (LOQ) | 104 | 2.6 | lgcstandards.com |
| Ground Water | LC/MS/MS | 0.5 µg/L | 101 | 4.6 | lgcstandards.com |
| Multiple (Chiral) | Chiral HPLC | Not specified | 71.8–102.0 | 0.3–11.9 (Intraday), 0.9–10.6 (Interday) | rsc.orgepa.govnih.gov |
| Sichuan Pepper | UHPLC-MS/MS | Not specified | 96.2–104.5 | < 7.6 | epa.gov |
| Fruits | GC | Not specified | 81.0–87.8 | 2.21–5.38 | ipp.gov.ua |
Stability of Residues in Samples
The stability of this compound residues in samples during storage is a crucial aspect of method validation to ensure that the measured concentrations accurately reflect the levels present at the time of sampling. This compound is generally considered stable under normal conditions. herts.ac.uk
Under aerobic conditions in soil, this compound is moderately stable, with reported half-lives of about 150 days. It is also photolytically stable in soil, showing no loss after 30 days of irradiation, and hydrolytically stable at various pH levels (4, 5, 7, and 9) for 5 days at 50°C.
Studies on the storage stability of this compound residues in specific matrices have also been conducted. For instance, in Sichuan pepper samples, the storage stability of this compound was found to be acceptable, with a reported value of 10.1% after a certain storage period, which is within the acceptable range (< 30%). epa.gov
Information from metabolism and farm animal feeding studies also provides regulatory data on the fat solubility and stability of residues. herts.ac.uk this compound is soluble in fat. herts.ac.uk Standard solutions used for analysis are often stored frozen (around -20°C) to maintain stability. fao.org
Applications in Environmental and Food Matrices
Analytical methods for this compound are applied to a range of environmental and food matrices to assess potential exposure and monitor compliance with regulatory limits. These matrices include crops, soil, and increasingly, samples requiring stereoisomer-specific analysis.
Residue Monitoring in Crops (e.g., wheat, coffee, fruit crops)
Monitoring this compound residues in crops is a significant area of analytical focus. Various crops, including wheat, coffee, fruit crops (such as apples and pears), maize, barley, oats, rice, sugar beet, beans, and peanuts, are subject to residue analysis. fao.orgsci-hub.sersc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a commonly used technique for the quantification of this compound in crop matrices. fao.orgfao.orgthermofisher.com Methods often involve extraction procedures followed by LC-MS/MS analysis. For instance, a method for analyzing this compound in wheat grain utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) extraction method followed by LC-MS/MS. thermofisher.com This approach allows for high throughput analysis and offers good sensitivity, with reported limits of quantification (LOQs) as low as 0.01 mg/kg, which aligns with typical EU Maximum Residue Levels (MRLs). thermofisher.com
Another method for coffee beans and roasted coffee involves extraction with acetone:water, clean-up by gel permeation chromatography, and analysis by LC/MS/MS, achieving satisfactory recoveries at an LOQ of 0.01 mg/kg. fao.org
Early methods for crop matrices sometimes included an optional acid hydrolysis step to release conjugated residues, followed by extraction, clean-up, and analysis by Gas Chromatography (GC) with various detectors (NPD, ECD, or MSD). fao.org These methods typically determined this compound only, with LOQs ranging from 0.01 to 0.04 mg/kg. fao.org However, LC-MS/MS has become prevalent due to its specificity and sensitivity for a wide range of pesticides, including this compound. austinpublishinggroup.com
Research findings indicate that this compound residues in crops can vary depending on the application rate and the time between application and harvest. For example, in maize trials, this compound residues in grain harvested at 30-31 days after treatment were below the LOQ of 0.01 ppm, while residues were quantifiable in aspirated grain fractions. fao.org Supervised residue trials on coffee in various regions have reported residues ranging from 0.02 to 0.04 mg/kg when applied according to Good Agricultural Practices (GAP). fao.org
Residue Monitoring in Soil
Monitoring this compound residues in soil is important for understanding its environmental fate and potential for carry-over or leaching. Analytical methods for soil typically involve extraction and clean-up steps followed by chromatographic analysis.
LC-MS/MS is also applied for the quantitative determination of this compound and its metabolites, such as 1,2,4-triazole (B32235) and triazole acetic acid, in soil. epa.govepa.govepa.gov A validated method for soil analysis using LC/MS/MS reported an LOQ of 1.0 ng/g (1.0 ppb) for this compound and its mentioned metabolites in sandy loam soil. epa.govepa.gov This method involves sample extraction and purification using solid-phase extraction (SPE) cartridges before LC-MS/MS analysis. epa.gov
Studies on this compound dissipation in soil under field conditions have been conducted to analyze residue levels over time. ecoagri.ac.cn Research has shown that this compound can degrade relatively slowly in soil under aerobic conditions, with reported half-lives exceeding 693 days in some soil types. epa.gov Residues have been detected at low concentrations in the upper soil layers and generally not at significant depths below 30 cm. epa.gov
Field studies have reported varying concentrations of this compound in soil after treatment, with levels decreasing over time. For instance, in one study, this compound concentrations in soil were <0.01 mg/kg three days after treatment of winter wheat and barley crops. wiadlek.pl Another study reported initial concentrations of 0.04±0.005 mg/kg for this compound in soil on the day of treatment, decreasing over subsequent days. wiadlek.pl
Detection of Enantiomers for Risk Assessment
This compound is a chiral molecule with two chiral centers, resulting in four stereoisomers: two enantiomeric pairs of diastereoisomers. fao.orgherts.ac.uk These stereoisomers can exhibit different biological activities, toxicity, and environmental behavior, making stereoselective analysis important for accurate risk assessment. sci-hub.sersc.orgresearchgate.netacs.orgacs.org
The detection and separation of this compound enantiomers typically involve chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, coupled with mass spectrometry (LC-MS/MS). sci-hub.sersc.orgresearchgate.netacs.orgrsc.orgnih.gov
Effective analytical methods for this compound enantiomers have been developed and validated for environmental and food matrices, including soil and crops like wheat flour, cucumber, and pear. sci-hub.sersc.orgresearchgate.netacs.org These methods often utilize specific chiral columns, such as Lux Cellulose-2, to achieve separation of the stereoisomers. sci-hub.sersc.orgresearchgate.net The separation mechanism can involve interactions between the enantiomers and the chiral stationary phase, such as halogen and hydrogen bonds. sci-hub.sersc.orgresearchgate.netrsc.org
Validation studies for enantioselective methods have reported good recoveries and acceptable relative standard deviations (RSDs) for the individual this compound enantiomers in various matrices. sci-hub.sersc.orgresearchgate.net For example, mean recoveries ranging from 71.8% to 102.0% with intraday RSDs of 0.3–11.9% and interday RSDs of 0.9–10.6% have been reported for this compound enantiomers in soil and food samples. sci-hub.sersc.orgresearchgate.netrsc.org
Research using chiral LC-MS/MS has enabled the identification and quantification of this compound stereoisomers and the study of their stereoselective degradation in matrices like soil and cucumber. acs.orgnih.gov These studies provide valuable information for understanding the environmental fate and potential differential impacts of the individual stereoisomers. acs.org
Table 1: Summary of Analytical Methods and Matrices
| Matrix | Analytical Technique | Key Features / LOQ | Reference(s) |
| Soil | LC/MS/MS | LOQ: 1.0 ng/g (1.0 ppb), includes metabolites | epa.govepa.govepa.gov |
| Crops (General) | GC (NPD, ECD, MSD) | Earlier methods, LOQ: 0.01-0.04 mg/kg | fao.org |
| Coffee Beans | LC/MS/MS | LOQ: 0.01 mg/kg | fao.org |
| Wheat Grain | QuEChERS + LC-MS/MS | LOQ: 0.01 mg/kg | thermofisher.com |
| Soil, Food (Enantiomers) | Chiral HPLC-LC-MS/MS | Stereoisomer separation, good recoveries | sci-hub.sersc.orgresearchgate.netacs.orgnih.gov |
Note: This table is intended to be interactive in a suitable digital format.
Table 2: Example Residue Data in Soil
| Matrix | Application Context | Time After Treatment | This compound Concentration | Reference |
| Soil | After treatment of winter wheat/barley | 3 days | <0.01 mg/kg | wiadlek.pl |
| Soil | After treatment with fungicide F.6 | Day of treatment | 0.04 ± 0.005 mg/kg | wiadlek.pl |
| Soil | After treatment with fungicide F.2 | 3 and 7 days | 0.04 ± 0.01 mg/kg | wiadlek.pl |
Note: This table is intended to be interactive in a suitable digital format.
Table 3: Example Residue Data in Coffee
| Matrix | Application Context | Residue Levels (mg/kg) | Reference |
| Coffee beans | Colombian GAP | 0.02, 0.03, 0.03, 0.04 | fao.org |
Note: This table is intended to be interactive in a suitable digital format.
Risk Assessment and Regulatory Science
Exposure Pathways and Assessment
Occupational exposure to cyproconazole (B39007) is primarily a concern for workers involved in its production, formulation, packaging, and application. fao.org The main routes of exposure in these settings are dermal contact and inhalation. scbt.com For agricultural workers, such as those applying the fungicide to crops or handling treated sod, the skin is a significant potential source of exposure. scbt.comepa.gov
Assessments of occupational risk consider the toxicity of the compound via these routes. For instance, dermal toxicity studies in rats and rabbits have been conducted to establish no-observed-adverse-effect-levels (NOAELs) and lowest-observed-adverse-effect-levels (LOAELs). epa.govfederalregister.gov In a 21-day study, dermal exposure in rats led to effects such as decreased body-weight gain and increased cholesterol at the highest doses. federalregister.gov A 28-day study identified a LOAEL of 100 mg/kg/day based on various effects including hypertrophy of the thyroid follicular epithelium. federalregister.gov Despite these findings in animal studies, no adverse effects due to occupational exposure were reported in individuals working in the production, formulation, and packaging of this compound. fao.org Regulatory bodies use data from such toxicological studies to establish acceptable exposure levels and require protective measures to minimize risk in occupational settings. scbt.com
The assessment of dietary risk from this compound residues in food and drinking water is a critical component of the regulatory process. federalregister.gov Regulatory agencies like the U.S. Environmental Protection Agency (EPA) conduct comprehensive dietary exposure assessments for both acute (short-term) and chronic (long-term) exposure. federalregister.govregulations.gov
These assessments are typically conservative, using models that assume tolerance-level residues on all treated crops and 100% of the crop being treated. federalregister.gov The EPA utilizes the Dietary Exposure Evaluation Model software with the Food Commodity Intake Database (DEEM-FCID), which incorporates food consumption data from the National Health and Nutrition Examination Survey, What We Eat in America (NHANES/WWEIA). federalregister.govregulations.gov
Acute dietary risk is assessed by comparing exposure estimates to the acute population-adjusted dose (aPAD). For this compound, an acute dietary risk analysis was specifically conducted for females aged 13-49, as this was identified as the population subgroup of concern. regulations.gov Chronic dietary risk is evaluated by comparing exposure estimates to the chronic population-adjusted dose (cPAD) for the general U.S. population and various subgroups. regulations.gov In Europe, the European Food Safety Authority (EFSA) has also conducted dietary risk assessments, concluding that the Theoretical Maximum Daily Intake (TMDI) was a small percentage of the Acceptable Daily Intake (ADI), and the Acute Reference Dose (ARfD) was not expected to be exceeded. europa.eu
PAD: Population-Adjusted Dose (aPAD = acute; cPAD = chronic)
This compound can enter the environment through its application as a fungicide, potentially leading to exposure via surface waters and sediments. nih.gov Its physicochemical properties indicate a high risk of leaching into groundwater, and it can be persistent in both soil and water systems. epa.govherts.ac.uk The U.S. EPA uses screening-level water exposure models to estimate this compound concentrations in drinking water, taking into account its chemical and fate/transport characteristics. federalregister.gov These models are designed to be conservative to ensure that exposure and risks are not underestimated. federalregister.gov
Field dissipation studies have shown that this compound can be detected at low concentrations at depths of 10-30 cm in soil shortly after application but is generally not detected at depths below 30 cm after longer periods. epa.gov However, its persistence is a key factor in its potential to pose risks to groundwater. epa.gov Predicted environmental concentrations have been estimated to be as high as 49.05 µg/L in surface waters and 145.89 µg/kg in sediments, highlighting the importance of assessing risks to aquatic organisms. nih.gov Regulatory bodies in the EU have also stressed the need to pay particular attention to the risk to aquatic organisms and to ensure that conditions of use include risk mitigation measures like buffer zones. europa.eu
Metabolite Analysis in Regulatory Contexts
This compound is part of the triazole class of fungicides, which can form common metabolites. federalregister.gov The analysis of these metabolites is a key aspect of the regulatory risk assessment process. fao.orgfederalregister.gov The primary common metabolites considered are 1,2,4-triazole (B32235), triazolylalanine (TA), and triazolylacetic acid (TAA). fao.orgfederalregister.gov Regulatory agencies like the U.S. EPA have conducted separate human health risk assessments for exposure to these common triazole metabolites resulting from the use of all triazole-derived fungicides, including this compound. federalregister.gov
In addition to these common metabolites, specific degradation products of this compound are also evaluated. In animal metabolism studies, this compound is extensively metabolized. fao.org For example, in milk from livestock, the major metabolites identified were M36 and M21, which are carboxylic acids formed from the transformation of the cyclopropyl (B3062369) ring. fao.org In goat and hen liver, the hydroxylated metabolite M14 was found in significant amounts. fao.org
The toxicological relevance of these metabolites is considered in dietary risk assessments. For instance, the JMPR noted that metabolite M36 is significantly less toxic than the parent compound, and M14 is also considered less toxic. fao.org Based on these lower toxicities and their concentrations found in feeding studies, it was determined that metabolites like M14, M21, and M36 did not need to be included in the residue definition for dietary risk assessment for certain animal commodities. fao.org However, for regulatory purposes, tolerance expressions are clarified to cover metabolites and degradates, even if compliance is determined by measuring only the parent compound. federalregister.gov In the EU, confirmatory information on residues of triazole derivative metabolites in crops and animal products has been a point of regulatory focus. europa.eu
Challenges in Extrapolating Rodent Data to Humans
Extrapolating toxicity data from rodent studies to predict human health risks presents numerous scientific challenges, and this is relevant for the risk assessment of this compound. nih.govwellbeingintlstudiesrepository.org A primary issue is the inherent physiological and metabolic differences between species. wellbeingintlstudiesrepository.org For this compound, which is known to cause hepatotoxicity in rodents, a key question for regulators is the human relevance of these findings, particularly liver tumors observed in chronic exposure studies. nih.gov
Research suggests that this compound acts through a CAR (constitutive androstane (B1237026) receptor)/PXR (pregnane-X-receptor)-dependent mechanism. nih.gov A study comparing wild-type mice with mice that were genetically modified to have humanized CAR and PXR receptors (hCAR/hPXR mice) provided direct insight into this extrapolation challenge. The study found that while this compound induced effects on CAR/PXR target genes in both types of mice, the responses—including liver weight gain, hepatic lipid accumulation, and hepatocellular proliferation—were significantly more pronounced in the wild-type mice at high doses. nih.gov This indicates an increased sensitivity of rodents to these specific effects, suggesting that direct extrapolation of high-dose rodent data may overestimate the risk for humans. nih.gov
General challenges in extrapolation that apply to this compound include:
Dose-response differences: Humans and rodents may have different sensitivities and metabolic pathways, leading to different toxic outcomes at equivalent external doses. nih.gov
Timing of Development: The timing and duration of critical developmental windows, such as central nervous system development, differ significantly between rodents and humans, complicating the interpretation of developmental toxicity studies. nih.gov
Study Design: Animal studies typically report on group mean differences, whereas human clinical studies focus on the incidence of dysfunction in individuals, making direct comparisons difficult. nih.gov
These challenges highlight the importance of using mechanistic data, such as the hCAR/hPXR mouse study, to refine risk assessments and move beyond simple reliance on conventional uncertainty factors when extrapolating from animal data to human safety guidelines. wellbeingintlstudiesrepository.orgnih.gov
Advanced Research Directions
Molecular Docking and Computational Studies
Molecular docking and computational studies play a significant role in understanding the behavior of cyproconazole (B39007) at the molecular level, particularly concerning its stereoisomers and interactions with biological targets like enzymes and chiral stationary phases sci-hub.seresearchgate.netresearchgate.netnih.govresearchgate.net.
Simulation of Enantiomer Elution Order
Molecular simulation, specifically molecular docking, has been applied to predict the elution order of this compound enantiomers on chiral stationary phases (CSPs) sci-hub.seresearchgate.netrsc.org. Studies using Lux Cellulose-2 columns have successfully simulated the elution order of the four this compound stereoisomers: (2S,3R)-(+)-, (2S,3S)-(+)-, (2R,3S)-(−)-, and (2R,3R)-(−)-cyproconazole sci-hub.seresearchgate.netrsc.org. The computed free binding energy between the this compound enantiomers and the CSP (Lux Cellulose-2) showed good agreement with experimental chromatographic separation results sci-hub.se.
Investigation of Chiral Recognition Mechanisms
Molecular simulation is also employed to explore the chiral recognition mechanisms between this compound enantiomers and CSPs sci-hub.seresearchgate.netrsc.orgacs.org. These studies reveal that the enantiomers are primarily separated through interactions such as halogen bonds and hydrogen bonds with the chiral stationary phases sci-hub.seresearchgate.netrsc.org. Weak molecular interactions between the CSP and the this compound enantiomers provide further evidence for the chiral recognition mechanism sci-hub.se. The binding model for this compound enantiomers on Lux Cellulose-2 suggests a common activity pocket formed by branches of glucose derivatives on the CSP sci-hub.se.
Prediction of Binding Abilities to Enzymes (e.g., CYP3A1)
Molecular docking studies have been used to predict the binding abilities of this compound stereoisomers to enzymes, including cytochrome P450 enzymes like CYP3A1 researchgate.netresearchgate.net. Homology modeling and molecular docking results have indicated that (2S, 3R)-cyproconazole exhibits the strongest binding ability to rat liver cytochrome P450 CYP3A1, with a docking energy of -7.46 kcal⋅mol⁻¹ researchgate.netresearchgate.net. This stronger binding affinity correlates with the preferential metabolism of the (2S, 3R)-enantiomer observed in rat liver microsomes researchgate.net. Molecular dynamics simulations further support the stereoselective metabolism mechanism, showing that hydrogen bonds and π-stacking interactions restrict the position of this compound isomers in the active cavity of CYPs, facilitating the close binding of the triazole ring's nitrogen to the heme iron .
A comparative experimental and computational approach investigating the CYP-mediated metabolism of this compound stereoisomers in rat liver microsomes found the depletion rate of stereoisomers followed the order (2R,3R)-(-) > (2S,3S)-(+) > (2R,3S)-(-) > (2S,3R)-(+)-cyproconazole .
Structural Similarities in CYP51s for Azole Inhibitors
Studies have investigated the structural similarities in CYP51 enzymes that are targeted by azole inhibitors, including this compound frontiersin.orgnih.govplos.orgmdpi.comasm.org. While a crystal structure of the Aspergillus fumigatus CYP51A protein may not be available, homology models are used to predict the orientation of DMI compounds like this compound within the active site nih.govplos.org. The 3D structures of azoles like voriconazole (B182144) and this compound show similar features, including an azole ring that can bind to the heme iron of CYP51 nih.gov. Molecular docking studies suggest that this compound coordinates to the heme iron through a hydrogen bond contact to a specific residue (e.g., Lys147 in the A. fumigatus Cyp51 homology model) nih.gov. Hydrophobic interactions are also likely to occur nih.gov. The binding modes of various triazole demethylase inhibitors (DMIs) have been compared, showing similarities in how they dock to the protein plos.org.
In Vitro and In Vivo Systems for Toxicity Mechanism Elucidation
In vitro and in vivo systems are utilized to elucidate the toxicity mechanisms of this compound, providing insights into its effects on various organisms and biological processes ecetoc.orgnat-database.orgnih.govacs.orgnih.govnih.govoup.comresearchgate.net.
Fish Cell Lines (e.g., RTgill-W1) for Ecotoxicology
Fish cell lines, such as the rainbow trout gill cell line RTgill-W1, are valuable tools in ecotoxicology for assessing the potential toxicity of chemicals like this compound ecetoc.orgnat-database.orgnih.govoup.comresearchgate.net. These cell lines can be used in combination with mechanism-based computational models to predict the impact of chemicals on fish growth, a key endpoint for chronic toxicity testing nat-database.org. In vitro tests using RTgill-W1 cells exposed to this compound have shown that the fungicide can significantly slow the proliferation of these cells at certain concentrations ecetoc.orgnih.gov.
Studies have investigated the relationship between the uptake and elimination rates of chemicals in RTgill-W1 cells and their lipophilicity (log KOW) ecetoc.org. Empirically obtained toxicokinetic models from these in vitro studies can be used to predict internal effect concentrations in cells, which can then be compared with internal effect concentrations in fish gills predicted using physiologically based toxicokinetic (PBTK) models ecetoc.orgnat-database.org. This approach allows for the prediction of reduced fish growth based on the inhibition of fish cell growth, showing good agreement with literature-derived in vivo data nat-database.org. The RTgill-W1 assay has been validated and adopted as an OECD test guideline (OECD test guideline 249) for chemical toxicity testing, focusing on predicting fish acute toxicity oup.com.
This compound has been shown to induce steatosis in human liver cells in vitro, and studies using human HepaRG hepatocarcinoma cells have demonstrated that this compound dose-dependently activates nuclear receptors RARα and PXR, which are considered molecular initiating events in the adverse outcome pathway (AOP) for chemically induced liver steatosis acs.orgnih.gov. This compound also disrupted mitochondrial function and induced triglyceride accumulation and the formation of fatty liver cells in these in vitro systems acs.orgnih.gov.
Table 1: Molecular Docking Energies of this compound Stereoisomers with Rat Liver CYP3A1
| This compound Stereoisomer | Docking Energy (kcal⋅mol⁻¹) |
| (2S, 3R) | -7.46 |
| Others | Higher than -7.46 |
Data derived from research on stereoselective metabolism in rat liver microsomes. researchgate.netresearchgate.net
Table 2: Relative Depletion Rate of this compound Stereoisomers in Rat Liver Microsomes
| Depletion Rate Order |
| (2R,3R)-(-) > (2S,3S)-(+) > (2R,3S)-(-) > (2S,3R)-(+) |
Based on in vitro incubation system results.
Table 3: Effect of this compound on RTgill-W1 Cell Proliferation
| This compound Concentration (mg/L) | Effect on RTgill-W1 Cell Proliferation |
| 1.5 | Significantly slower proliferation (p < 0.0001) |
| Lower concentrations | Less pronounced effects |
Observed in studies assessing toxicity to fish and fish cells. ecetoc.orgnih.gov
Human HepaRG Hepatocarcinoma Cells for Liver Steatosis
Human HepaRG hepatocarcinoma cells are employed as a metabolically competent in vitro model to investigate chemically induced liver steatosis, a condition characterized by the accumulation of triglycerides in liver cells. Studies using HepaRG cells have shown that this compound can induce steatosis. acs.orgbiorxiv.orgnih.govacs.org This induction is dose-dependent and involves the activation of nuclear receptors, specifically Retinoic Acid Receptor alpha (RARα) and Pregnane X Receptor (PXR), which are considered molecular initiating events in the adverse outcome pathway (AOP) for liver steatosis. acs.orgnih.govacs.org Beyond nuclear receptor activation, this compound exposure in HepaRG cells has been shown to disrupt mitochondrial function and lead to triglyceride accumulation. acs.orgnih.govacs.org While this compound induces these key events in the steatosis AOP, gene and protein expression analysis in HepaRG cells exposed to the fungicide have shown some differences compared to those proposed in the current AOP, suggesting that the complete mechanisms linking nuclear receptor activation and liver steatosis may be more complex than currently understood. acs.orgnih.govacs.org
Zebrafish Embryo Models for Developmental and Endocrine Effects
Zebrafish embryos serve as a valuable in vivo model for assessing the potential developmental and endocrine-disrupting effects of chemical compounds like this compound. Research utilizing zebrafish embryos has indicated that this compound stereoisomers can exhibit stereoselective endocrine-disrupting effects. nih.govacs.org Studies have evaluated the effects of different this compound stereoisomers on hormone receptor activities and observed that all stereoisomers tested acted as agonists to the human estrogenic receptor alpha (ERα) in reporter gene assays. nih.govacs.org Specifically, (2S,3S)-(+)- and (2R,3S)-(-)-cyproconazole demonstrated stronger binding capacities to ERα compared to (2R,3R)-(-)- and (2S,3R)-(+)-cyproconazole. nih.govacs.org
Developmental toxicity has also been observed in zebrafish embryos exposed to this compound stereoisomers, with varying degrees of lethality and toxicity depending on the specific isomer. nih.govacs.org For instance, the 96-hour lethality of the stereoisomers followed a specific order: (2R,3R)-(-)- > (2R,3S)-(-)- > (2S,3S)-(+)- > Racemic > (2S,3R)-(+)-cyproconazole. nih.govacs.org Stereoselective developmental toxicity was evident, with (2R,3S)-(-)-cyproconazole identified as the most toxic isomer. nih.govacs.org Furthermore, exposure to this compound stereoisomers has been shown to alter estrogenic hormone levels in zebrafish, with some isomers causing significant decreases and others leading to increases. nih.govacs.org These hormonal changes were accompanied by alterations in gene expression within the hypothalamic-pituitary-gonad axis. nih.govacs.org However, studies indicate that this compound does not show thyroid hormone activity in zebrafish. nih.govacs.org
Rat Liver Microsomes for Stereoselective Metabolism
The metabolism of this compound, particularly its stereoselective breakdown, is investigated using rat liver microsomes. This compound is a chiral fungicide, existing as multiple stereoisomers. herts.ac.uksigmaaldrich.com Studies employing chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) have revealed that the metabolism of these stereoisomers in rat liver microsomes is stereoselective. sigmaaldrich.comscientificlabs.co.uknih.govresearchgate.net The half-lives of the four this compound stereoisomers in rat liver microsomes have been shown to differ, ranging from 95 to 187 minutes. nih.govresearchgate.net Specifically, (2S, 3R)-cyproconazole is preferentially metabolized in rat liver microsomes compared to the other stereoisomers. nih.govresearchgate.net
Further research has identified the major metabolic reactions of this compound in rat liver microsomes as hydroxylation and dehydration, leading to the formation of two main metabolites. nih.govresearchgate.net Investigations involving molecular docking and kinetic studies have indicated that the stereoselective metabolism is influenced by the binding affinity of the stereoisomers to cytochrome P450 enzymes, particularly CYP3A1. nih.govresearchgate.netnih.gov (2S, 3R)-cyproconazole exhibited the strongest binding ability to CYP3A1, correlating with its preferential metabolism. nih.govresearchgate.netnih.gov This stereoselective metabolic investigation provides valuable data for understanding the fate of this compound in biological systems and informing risk assessment. nih.govresearchgate.net
Here is a table summarizing the half-lives of this compound stereoisomers in rat liver microsomes:
| This compound Stereoisomer | Half-life in Rat Liver Microsomes (minutes) |
| (2S, 3R) | Preferentially metabolized (shortest half-life within the range) nih.govresearchgate.net |
| Other stereoisomers | Ranging from 95 to 187 nih.govresearchgate.net |
(Note: Specific half-life values for each individual stereoisomer within the range were not consistently provided across sources, but the preferential metabolism of (2S, 3R) was highlighted.)
Development of New Fungicide Compositions and Integrated Pest Management
This compound is being explored for its potential in new fungicide compositions and its role in integrated pest management (IPM) strategies, particularly in postharvest applications.
Synergistic Effects with Other Active Ingredients (e.g., Fludioxonil (B1672872), Azoxystrobin)
Combining this compound with other active ingredients can lead to synergistic effects, enhancing fungicidal efficacy and broadening the spectrum of control. Studies have demonstrated significant synergistic effects when this compound is used in combination with azoxystrobin (B1666510) and fludioxonil against various fungal pathogens. pomais.comcnagrochem.comgoogle.comnatur-sim.comgoogle.comresearchgate.netnih.gov
For instance, mixtures of this compound and azoxystrobin offer broad-spectrum disease control by targeting different fungal cellular processes. Azoxystrobin inhibits fungal respiration, while this compound inhibits ergosterol (B1671047) biosynthesis. cnagrochem.com This dual mode of action not only enhances control but also aids in managing the development of fungicide resistance. cnagrochem.comgoogle.comnatur-sim.comgoogle.com The combination has shown improved control efficiency against fungal diseases in various crops, including cereals and vegetables like cucumber powdery mildew. pomais.comgoogle.comnatur-sim.comgoogle.com
Tank mixtures of this compound (or the related propiconazole) with fludioxonil and azoxystrobin have been found highly effective in reducing postharvest decays in citrus fruit, such as green mold caused by Penicillium digitatum and sour rot caused by Geotrichum citri-aurantii. researchgate.netnih.gov
Compatibility with Postharvest Fruit Coatings and Sanitizers
The compatibility of this compound with postharvest fruit coatings and sanitizers is crucial for its effective application in maintaining fruit quality and reducing decay after harvest. Research indicates that this compound is compatible with various postharvest treatments. escholarship.orgnih.gov
In studies involving citrus fruit, this compound has been shown to be compatible with storage and packing fruit coatings when applied as mixtures using low-volume spray systems. escholarship.orgnih.gov Compatibility also extends to common inorganic salt sanitizers like sodium carbonate and sodium bicarbonate in high-volume applications. escholarship.org Furthermore, this compound has demonstrated compatibility with sanitizers such as sodium hypochlorite (B82951) and peroxyacetic acid without a reduction in its efficacy for decay control. escholarship.org This compatibility allows for the integration of this compound into existing postharvest handling practices that utilize coatings and sanitizing agents. researchgate.netnih.govescholarship.orgapsnet.orgresearchgate.netsmartcherry.worldsmartcherry.cl
Novel Strategies for Fungicide Resistance Management
Fungicide resistance is a significant challenge in agriculture. This compound plays a role in developing novel strategies to manage and mitigate the development of resistance in fungal populations.
One key aspect is the observation that this compound exhibits incomplete cross-resistance with other demethylation inhibitor (DMI) fungicides. escholarship.orgnih.gov This characteristic is valuable in integrated pest management programs as it can improve efficacy in situations where pathogen populations have developed resistance to other DMIs like imazalil (B1671291) or propiconazole (B1679638). escholarship.orgnih.gov
Understanding Fitness Costs of Resistance
The development of fungicide resistance is a significant challenge in disease management. The outcome of the competition between sensitive and resistant pathogen strains is influenced by the fitness cost associated with resistance mutations reading.ac.ukannualreviews.org. Fitness costs can arise from functional constraints on the evolving target site or from the resource allocation required for mechanisms like overexpression or active transport annualreviews.org.
Studies on various pathogens and fungicides indicate that the presence and magnitude of fitness costs vary. For instance, point mutations in the DMI target sites of CYP51A in Geotrichum citri-aurantii can result in moderate or high resistance to propiconazole without conferring fitness penalty costs escholarship.org. Conversely, resistance to the DMI flutriafol (B1673497) in Cercospora beticola has been associated with a substantial fitness cost, with resistant strains showing approximately 40% lower spore production compared to sensitive strains reading.ac.uk.
Research on Zymoseptoria tritici isolates resistant to this compound has shown instances where resistant isolates exhibited higher virulence than wild-type isolates, potentially due to efflux pumps researchgate.net. This suggests that in some cases, resistance mechanisms might not impose a fitness penalty and could even confer advantages researchgate.net.
Understanding fitness costs is crucial for developing rational resistance management strategies, as it dictates whether resistance persists or declines in the absence of fungicide pressure reading.ac.ukannualreviews.org.
High-Throughput Monitoring Techniques
Effective resistance management relies on agile, scalable, sensitive, accurate, and cost-effective detection and monitoring programs apsnet.org. Traditionally, fungicide resistance monitoring involved time-consuming and labor-intensive phenotypic methods like isolating fungi in pure culture and conducting sensitivity bioassays nih.gov. The limited number of isolates tested in these methods often results in low detection efficiency nih.gov.
The need for efficient monitoring of fungicide resistance mutations, particularly within multiple target genes simultaneously, has driven the development of high-throughput molecular techniques apsnet.orguea.ac.uk. A rapidly evolving suite of molecular tools is being developed for detecting fungicide resistance mutations in phytopathogen populations apsnet.org.
High-throughput PCR-based quantitative assays and cutting-edge third-generation DNA sequencing are among the molecular tools being exploited for monitoring fungicide resistance in cereal crop phytopathogens apsnet.org. Digital PCR (dPCR) has emerged as a high-throughput method for detecting and quantifying specific resistance mutations nih.gov. For example, a dPCR assay was developed for the detection and quantification of the Y136F and S509T mutations in the Cyp51 gene of Blumeria graminis f. sp. hordei, which confer high levels of resistance to triazole fungicides nih.gov. This assay could quantify mutation levels as low as 0.2% in genomic DNA extractions and field samples and has been applied in high-throughput screening programs nih.gov.
While no single "silver bullet" detection technology exists, a combination of phenotypic tests and high-throughput molecular methods is necessary for effective resistance management apsnet.org. Genotype-based monitoring using next-generation sequencing technologies is also being explored to investigate fungicide resistance in fungal pathogens uea.ac.uk. These methods can potentially monitor for resistance mutations within multiple fungicide target genes and fungal pathogens concurrently, reducing the time and cost associated with processing large numbers of field samples uea.ac.uk.
High-performance liquid chromatography with triple quadrupole mass spectrometric detection (LC-MS/MS) is a technique used for the determination of this compound residues in crop matrices, monitoring specific ions for detection fao.org.
Epigenetics- and RNA-based Fungicides
Beyond traditional chemical fungicides, research is exploring novel approaches for controlling fungal pathogens, including those based on epigenetics and RNA interference (RNAi).
Epigenetic factors, such as modifications of histone proteins and chromatin landscapes, are being investigated for their potential role in regulating fungicide resistance or tolerance in fungal plant pathogens apsnet.org. While the specific epigenetic factors associated with fungicide resistance in phytopathogenic fungi are still largely unknown, findings in human pathogenic fungi suggest their involvement in adaptation to stress conditions apsnet.org.
Research has explored using double-stranded RNA (dsRNA) constructs targeting essential fungal genes, including cytochrome P450 monooxygenase (CYP450), which is the target of DMI fungicides like this compound nih.gov. Studies have shown that targeting genes like 28S ribosomal RNA, β-tubulin, and translation elongation factor 1-α can significantly reduce fungal development nih.gov. While some studies have attempted to use EVs containing siRNAs derived from dsRNA targeting fungal CYP51 genes, significant inhibition of infection or target gene silencing was not observed in that specific case nih.gov.
The exploration of epigenetics and RNA-based approaches represents advanced research directions aiming to develop new strategies for fungal disease control, potentially offering alternatives or complements to conventional fungicides like this compound, especially in the face of increasing resistance.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Cyproconazole that influence its environmental fate and toxicity studies?
- Methodological Answer : Begin with structural analysis (IUPAC name: C15H18ClN3O; molecular weight: 291.776 g/mol) using spectroscopic and chromatographic techniques (e.g., HPLC-MS) to quantify solubility, logP, and degradation pathways. Cross-reference with standardized databases like NIST Chemistry WebBook for validation . Environmental fate studies should follow OECD Test Guidelines (e.g., TG 307 for soil degradation) to assess half-life under varying pH and temperature conditions.
Q. How does this compound inhibit fungal cytochrome P450 enzymes, and what are the implications for resistance development?
- Methodological Answer : Conduct in vitro enzyme inhibition assays using recombinant CYP51 isoforms. Compare IC50 values across fungal species (e.g., Fusarium graminearum vs. Aspergillus flavus) to identify species-specific binding affinities. Use molecular docking simulations (e.g., AutoDock Vina) to map interactions between this compound and active sites. Monitor resistance via longitudinal field studies with PCR-based detection of CYP51 mutations .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in this compound’s dose-response relationships across different soil types?
- Methodological Answer : Implement a factorial design with variables: soil organic matter content (low vs. high), microbial activity (sterilized vs. non-sterilized), and application rate (0.1–10 mg/kg). Use mixed-effects models to analyze non-linear dose-response curves. Validate findings via meta-analysis of existing datasets (PRISMA guidelines) to identify confounding variables (e.g., clay content, irrigation practices) .
Q. How can researchers address variability in this compound’s photodegradation rates reported in aquatic toxicity studies?
- Methodological Answer : Standardize light-exposure protocols using solar simulators (ASTM G173 spectrum) and quantify degradation products via LC-QTOF-MS. Compare first-order kinetics under controlled UV intensity (W/m²) and dissolved organic carbon (DOC) levels. Apply sensitivity analysis (Monte Carlo simulations) to identify dominant factors (e.g., DOC > pH > temperature) .
Q. What frameworks are recommended for integrating this compound’s ecotoxicological data into probabilistic risk assessments?
- Methodological Answer : Use the Species Sensitivity Distribution (SSD) model to estimate HC5 (hazardous concentration for 5% of species). Incorporate Bayesian networks to account for data uncertainty, especially for underrepresented taxa (e.g., amphibians). Cross-validate with field mesocosm studies to assess community-level effects .
Q. How should researchers design longitudinal studies to evaluate this compound’s endocrine-disrupting effects in non-target organisms?
- Methodological Answer : Adopt the OECD TG 229 (Fish Sexual Development Test) for lifecycle exposure assays. Measure biomarkers (e.g., vitellogenin, aromatase activity) in zebrafish (Danio rerio) at critical developmental stages. Use generalized additive models (GAMs) to detect non-monotonic responses. Ensure ethical compliance via institutional animal care protocols .
Methodological Guidance for Research Planning
- Research Question Formulation : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies. For example: In agricultural soils (P), does this compound (I) compared to tebuconazole (C) reduce non-target arthropod diversity (O) over 12 months (T)? .
- Data Contradiction Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved gaps. For conflicting solubility data, conduct blinded replicate experiments with controls for humidity and solvent purity .
- Ethical and Reproducibility Standards : Follow TRACE guidelines for ecotoxicology data reporting. Publish raw datasets (e.g., via Dryad) with metadata on instrumentation calibration and statistical code (R/Python scripts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
